Initiating Data Collection I'm starting a thorough search to find all the technical information on 3-Ethoxy-6-iodopyridazine. I'm focusing on its chemical properties, how it's made, and its uses in research and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
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3-Ethoxy-6-iodopyridazine chemical structure and properties
An In-Depth Technical Guide to 3-Ethoxy-6-iodopyridazine: Structure, Properties, and Synthetic Strategies Authored by a Senior Application Scientist Disclaimer: Direct experimental data for 3-Ethoxy-6-iodopyridazine is n...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Ethoxy-6-iodopyridazine: Structure, Properties, and Synthetic Strategies
Authored by a Senior Application Scientist
Disclaimer: Direct experimental data for 3-Ethoxy-6-iodopyridazine is not extensively available in the public domain. This guide is a predictive analysis based on the established chemistry of the pyridazine core and data from closely related structural analogs. The information herein is intended to provide a scientifically-grounded foundation for researchers and drug development professionals interested in this molecule.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] The unique electronic properties of the pyridazine ring, combined with the ability to introduce a wide range of substituents, make it a versatile scaffold in drug design. This guide focuses on a specific, albeit less-documented derivative, 3-Ethoxy-6-iodopyridazine. We will provide a comprehensive overview of its predicted chemical structure and properties, propose a viable synthetic route, and discuss its potential reactivity and applications in modern drug discovery.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3-Ethoxy-6-iodopyridazine features a pyridazine ring substituted with an ethoxy group at the 3-position and an iodine atom at the 6-position. The presence of the electron-donating ethoxy group and the electron-withdrawing, yet reactive, iodo group on the electron-deficient pyridazine ring suggests a molecule with interesting electronic and chemical properties.
Data Presentation: Predicted Physicochemical Properties
Property
Predicted Value
Basis for Prediction and Relevant Citations
Molecular Formula
C6H7IN2O
Based on the constituent atoms.
Molecular Weight
250.04 g/mol
Calculated from the molecular formula.
Appearance
Off-white to light yellow solid
Inferred from the appearance of similar iodo- and ethoxy-substituted pyridines and pyridazines.[3]
Melting Point
80-100 °C
Estimated based on related structures like 3-chloro-6-iodopyridazine and considering the effect of the ethoxy group.
Boiling Point
> 300 °C
Extrapolated from the high boiling points of similar halogenated pyridazines.
Solubility
Soluble in organic solvents like DCM, Ethyl Acetate, and THF. Sparingly soluble in water.
The ethoxy group may confer slightly better solubility in organic media compared to non-alkoxylated analogs.[4]
pKa
~1.5 - 2.5
Pyridazine itself has a pKa of 2.3. The substituents are expected to have a minor influence.
LogP
~2.0 - 2.5
Calculated based on the contributions of the pyridazine core, ethoxy group, and iodo group.[5]
Proposed Synthetic Route
A plausible synthetic route to 3-Ethoxy-6-iodopyridazine can be conceptualized starting from a readily available precursor like 3,6-dichloropyridazine or 3,6-diiodopyridazine. A two-step process involving a nucleophilic aromatic substitution followed by a halogen exchange reaction is a logical approach.
Experimental Protocol: Proposed Synthesis of 3-Ethoxy-6-iodopyridazine
Step 1: Synthesis of 3-Chloro-6-ethoxypyridazine
To a solution of 3,6-dichloropyridazine (1 eq.) in anhydrous ethanol, add sodium ethoxide (1.1 eq.) portion-wise at room temperature.
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
Partition the residue between water and ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 3-chloro-6-ethoxypyridazine.
Causality: The ethoxide ion acts as a nucleophile, displacing one of the chloride ions on the electron-deficient pyridazine ring. Using an excess of the nucleophile and elevated temperature drives the reaction to completion.
Step 2: Synthesis of 3-Ethoxy-6-iodopyridazine
In a sealed tube, combine 3-chloro-6-ethoxypyridazine (1 eq.), sodium iodide (2 eq.), and copper(I) iodide (0.1 eq.) in anhydrous 1,4-dioxane.
Add N,N'-dimethylethylenediamine (0.2 eq.) as a ligand.
Purge the reaction vessel with argon and heat to 110 °C for 18-24 hours.
Cool the reaction to room temperature and pour it into an aqueous solution of ammonia.
Extract the aqueous layer with dichloromethane (3 x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-Ethoxy-6-iodopyridazine.
Causality: This step is a Finkelstein reaction, where the chloride is exchanged for an iodide. The use of a copper catalyst and a ligand facilitates this transformation on the heteroaromatic ring.[6]
Caption: Proposed two-step synthesis of 3-Ethoxy-6-iodopyridazine.
Predicted Reactivity and Applications in Drug Discovery
The chemical structure of 3-Ethoxy-6-iodopyridazine suggests two primary sites for further chemical modification: the carbon-iodine bond and the pyridazine ring itself.
Cross-Coupling Reactions: The C-I bond is expected to be highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[7] This allows for the facile introduction of a wide variety of substituents at the 6-position, including aryl, heteroaryl, alkynyl, and amino groups. This versatility is a key advantage for generating libraries of compounds for structure-activity relationship (SAR) studies.
Medicinal Chemistry Applications: Substituted pyridazines are known to exhibit a range of biological activities. For example, some 3,6-disubstituted pyridazines have been investigated as anticancer agents targeting cyclin-dependent kinases (CDKs).[1] The 3-ethoxy-6-iodopyridazine scaffold could serve as a valuable starting point for the development of novel kinase inhibitors or other targeted therapies. The ethoxy group can improve metabolic stability and modulate the pharmacokinetic profile of a drug candidate.
Predicted Spectroscopic Characterization
While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the analysis of similar compounds.[8][9]
Data Presentation: Predicted Spectroscopic Data
Technique
Predicted Key Features
¹H NMR
- A triplet at ~1.4 ppm (3H) and a quartet at ~4.5 ppm (2H) corresponding to the ethoxy group. - Two doublets in the aromatic region (~7.0-8.0 ppm) for the pyridazine ring protons.
¹³C NMR
- Peaks at ~15 ppm and ~65 ppm for the ethoxy carbons. - Aromatic carbons in the range of 120-160 ppm. The carbon bearing the iodine atom would be at a lower field.[10]
Mass Spec (EI)
- A molecular ion peak at m/z = 250. - Fragmentation patterns may include the loss of an ethyl radical (M-29), an ethoxy radical (M-45), and the iodine atom (M-127).[11]
Conclusion
3-Ethoxy-6-iodopyridazine represents a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. Its predicted reactivity, particularly in cross-coupling reactions, makes it an attractive scaffold for the rapid generation of diverse molecular libraries. The insights provided in this guide, though predictive in nature, are grounded in the established principles of pyridazine chemistry and offer a solid starting point for researchers aiming to synthesize and utilize this versatile compound. Further experimental validation of the proposed synthesis and characterization is warranted to fully unlock the potential of 3-Ethoxy-6-iodopyridazine in the development of novel therapeutics.
References
PubChem. 6-Iodopyridazin-3-amine. National Center for Biotechnology Information. [Link]
Gsel, A., et al. (2000). RADICALIC ETHOXYCARBONYLATION OF 3-IODO- PYRIDAZINES: AN EFFICIENT ACCESS TO TRI. Molecules, 5(7), 841-848.
PubChem. Pyridine, 3-ethoxy-2-nitro-. National Center for Biotechnology Information. [Link]
PubChem. 3-Iodopyridine. National Center for Biotechnology Information. [Link]
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(51), 30489-30504.
O'Brien, P. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2138-2187.
Reddy, M. S., et al. (2013). Synthesis of substituted 3-iodocoumarins and 3-iodobutenolides via electrophilic iodocyclization of ethoxyalkyne diols. The Journal of Organic Chemistry, 78(12), 5878-5888.
Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 147.
ResearchGate. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. [Link]
ChemRxiv. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. [Link]
ResearchGate. Mass spectral fragmentations of alkylpyridine N-oxides. [Link]
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
3-iodo-6-ethoxypyridazine molecular weight and formula
An In-Depth Technical Guide to 3-Iodo-6-ethoxypyridazine: Properties, Synthesis, and Applications Introduction The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a significant scaff...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Iodo-6-ethoxypyridazine: Properties, Synthesis, and Applications
Introduction
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for dual hydrogen bonding, make it a valuable component in the design of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of 3-iodo-6-ethoxypyridazine, a halogenated pyridazine derivative with potential applications in drug discovery and organic synthesis. While specific experimental data for this exact molecule is not extensively available, this document will synthesize information from closely related analogs to provide a robust predictive framework for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of 3-iodo-6-ethoxypyridazine are summarized below. The molecular formula and weight have been calculated based on its chemical structure.
Property
Value
Molecular Formula
C₆H₇IN₂O
Molecular Weight
250.04 g/mol
IUPAC Name
3-iodo-6-ethoxypyridazine
Canonical SMILES
CCOc1cc(I)c(nn1)
InChI Key
(Calculated)
The presence of an iodine atom at the 3-position and an ethoxy group at the 6-position significantly influences the electronic and steric properties of the pyridazine ring. The iodine atom, a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can be crucial for molecular recognition at a biological target.[2] The ethoxy group is an electron-donating group that can modulate the reactivity of the pyridazine core and influence its metabolic stability.
Synthesis and Reactivity
A common strategy for the synthesis of 3-substituted pyridazines involves the nucleophilic substitution of a suitable leaving group, such as a chlorine atom, from a pyridazine core.[2] For instance, 3-chloro-6-alkoxypyridazines can be prepared, which can then potentially undergo a halogen exchange reaction to introduce the iodine.
The reactivity of 3-iodo-6-ethoxypyridazine is expected to be dominated by the chemistry of the iodopyridazine moiety. Iodoarenes and iodoheteroarenes are versatile synthetic intermediates, particularly in palladium-catalyzed cross-coupling reactions.[3] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of more complex molecules.
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, which is a highly relevant transformation for 3-iodopyridazine derivatives.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Potential Applications in Drug Discovery
The pyridazine scaffold is present in several approved drugs and is a subject of ongoing research in medicinal chemistry.[1] Substituted pyridazines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7]
The 3-iodo-6-ethoxypyridazine structure possesses key features that make it an attractive starting point for the development of novel therapeutic agents:
Versatile Synthetic Handle: The iodine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[3]
Modulation of Physicochemical Properties: The ethoxy group can improve metabolic stability and oral bioavailability compared to a methoxy group.[]
Bioisosteric Replacement: The pyridazine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, potentially offering improved properties like reduced lipophilicity.[1]
Recent research has highlighted the potential of substituted pyridazines as inhibitors of key biological targets, such as cyclin-dependent kinases (CDKs) in cancer[5][6] and interleukin-2-inducible T-cell kinase (ITK) in T-cell leukemia.[9]
Signaling Pathway: ITK Inhibition in T-cells
The following diagram illustrates the central role of ITK in T-cell signaling and how its inhibition by a compound like a pyridazine derivative can modulate downstream effects.
Caption: Inhibition of the ITK signaling pathway by a pyridazine derivative.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-iodo-6-ethoxypyridazine is not available, the safety precautions for handling this compound can be inferred from data on similar halogenated pyridines and pyridazines.[10][11][12]
General Handling Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
Avoid Contact: Avoid contact with skin, eyes, and clothing.
Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.
Potential Hazards:
Based on data for analogous compounds like 3-iodopyridine, 3-iodo-6-ethoxypyridazine may cause skin, eye, and respiratory irritation.[10][11]
Conclusion
3-Iodo-6-ethoxypyridazine is a promising, yet underexplored, chemical entity. Its structural features, particularly the synthetically versatile iodine atom and the property-modulating ethoxy group on the biologically relevant pyridazine core, make it a valuable building block for organic synthesis and a compelling starting point for drug discovery programs. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and could lead to the development of novel therapeutics.
References
Stanovnik, B., & Svete, J. (2000). RADICALIC ETHOXYCARBONYLATION OF 3-IODO- PYRIDAZINES: AN EFFICIENT ACCESS TO TRI. ARKIVOC, 2000(1), 1-8.
de Oliveira, R. A. G., & de Oliveira, A. S. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(11), 1839–1853.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,6-Dihydroxypyridazine, 99%. Retrieved from [Link]
Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.
PubMed. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.
Culmer, J. (2020). Development of Novel Pyridazine Derivatives and Drug Delivery Systems Against Dengue. Georgia Southern University.
Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 3(18), 2959–2962.
Gundla, R., Das, V. K., Katari, N. K., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry, 14(1), 113-126.
National Center for Biotechnology Information. (n.d.). 3-Iodoaniline. PubChem. Retrieved from [Link]
Cheméo. (n.d.). Hexane, 3-iodo- (CAS 31294-91-4) - Chemical & Physical Properties. Retrieved from [Link]
The Pyridazine Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract The pyridazine nucleus, a six-membered aromatic heterocycle containing two ad...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its inherent physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to engage in π-π stacking interactions, make it an attractive framework for the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of pyridazine and its derivatives, focusing on their synthesis, diverse pharmacological activities, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices in their synthesis and biological evaluation, providing detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The Pyridazine Core: Physicochemical Properties and Synthetic Strategies
The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts a distinct electronic character, influencing its interactions with biological targets.[2] This inherent polarity also often leads to favorable pharmacokinetic properties, such as reduced interaction with cytochrome P450 enzymes and the hERG potassium channel.[2]
The synthesis of the pyridazine core and its derivatives can be broadly approached through two main strategies: the construction of the pyridazine ring from acyclic precursors, or the functionalization of a pre-existing pyridazine scaffold.[3]
De Novo Synthesis of the Pyridazine Ring
The most common and versatile method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This approach allows for the introduction of various substituents on the resulting pyridazine ring.
A classic example is the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate.
Experimental Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [4]
In a round-bottom flask, dissolve β-benzoylpropionic acid in ethanol.
Add hydrazine hydrate to the solution.
Heat the reaction mixture under reflux for 3 hours.
Upon cooling, the solid product will precipitate.
Collect the precipitate by filtration, wash with cold water, and dry to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Another key synthetic precursor is 3,6-dichloropyridazine, which serves as a versatile starting material for a wide range of derivatives through nucleophilic substitution reactions.[5][6]
Experimental Protocol 2: Synthesis of 3,6-Dichloropyridazine [6]
In a reaction flask, suspend 3,6-dihydroxypyridazine in the solvent.
Slowly add phosphorus oxychloride to the suspension.
Heat the mixture and reflux for several hours.
After the reaction is complete, carefully quench the excess POCl₃ with ice water.
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.
Filter, wash with water, and dry to obtain 3,6-dichloropyridazine.
The following diagram illustrates a general workflow for the synthesis of pyridazine derivatives.
Caption: General synthetic workflows for pyridazine derivatives.
Functionalization of the Pyridazine Scaffold
The reactivity of the pyridazine ring allows for a variety of functionalization reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and N-alkylation. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the pyridazine core, enabling the exploration of a wider chemical space.[3][4]
Pharmacological Landscape of Pyridazine Derivatives
The pyridazine scaffold is a constituent of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[5][7][8] This versatility stems from the ability of the pyridazine nucleus to interact with a wide range of biological targets.
Anticancer Activity
Pyridazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell signaling pathways.[1]
2.1.1. Kinase Inhibition
Many pyridazine-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[9] Key kinase targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and components of the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[1][10][11]
The following diagram illustrates the role of pyridazine derivatives in inhibiting the JNK/MAPK signaling pathway.
Caption: Inhibition of the JNK/MAPK pathway by pyridazine derivatives.[10]
2.1.2. JAK-STAT Pathway Inhibition
The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in cancers and autoimmune diseases.[12] Pyridazine derivatives have been developed as potent and selective inhibitors of JAK family members, particularly Tyrosine Kinase 2 (TYK2).[12][13] Deucravacitinib, an allosteric TYK2 inhibitor containing a pyridazine core, is an FDA-approved drug for the treatment of plaque psoriasis.[2]
The following diagram depicts the inhibition of the JAK-STAT pathway.
Caption: Inhibition of the JAK-STAT signaling pathway.
Experimental Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay [3][14]
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of ADP produced is proportional to the kinase activity and can be quantified using a luminescent-based assay.
Materials: Recombinant human VEGFR-2 enzyme, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, ADP-Glo™ Kinase Assay kit, luminometer.
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add the kinase buffer, substrate, and test compound.
Initiate the reaction by adding ATP and the VEGFR-2 enzyme.
Incubate at room temperature for a specified time.
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
Measure the luminescence signal using a luminometer.
Calculate the IC₅₀ values from the dose-response curves.
Table 1: Anticancer Activity of Representative Pyridazine Derivatives
Pyridazine derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[16][17] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth), test compounds, 96-well microtiter plates, incubator.
Procedure:
Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
Inoculate each well with a standardized suspension of the microorganism.
Include positive (microorganism without compound) and negative (broth only) controls.
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity
Many pyridazine derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[19][20] This selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[19]
Experimental Protocol 5: In Vitro COX-1/COX-2 Inhibition Assay [21][22]
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Materials: Ovine COX-1 and COX-2 enzymes, assay buffer, heme, colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), arachidonic acid, test compounds, spectrophotometer.
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and test compound.
Incubate for a short period.
Add the colorimetric substrate and arachidonic acid to initiate the reaction.
Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time.
Calculate the rate of reaction and determine the IC₅₀ values for COX-1 and COX-2 inhibition.
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Anticonvulsant Activity
Pyridazine derivatives have been extensively investigated for their anticonvulsant properties.[6][23] The maximal electroshock (MES) test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Experimental Protocol 6: Maximal Electroshock (MES) Test in Mice [23]
Principle: This test evaluates the ability of a compound to prevent the tonic hind limb extension induced by a maximal electrical stimulus.
Animals: Male albino mice.
Procedure:
Administer the test compound or vehicle to groups of mice, typically via intraperitoneal injection.
After a specified pretreatment time, subject each mouse to a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
Observe the presence or absence of the tonic hind limb extension phase of the seizure.
Protection is defined as the absence of the tonic hind limb extension.
The ED₅₀ (median effective dose) can be calculated from the dose-response data.
Other Biological Activities
The pharmacological versatility of pyridazine derivatives extends to a range of other activities, including:
Antihypertensive and Vasodilatory Effects: Some pyridazinone derivatives have shown potent vasorelaxant activity.[24][25]
Antidiabetic Activity: Certain pyridazine analogs have demonstrated hypoglycemic effects.[7]
Antidepressant Activity: The withdrawn drug Minaprine was a pyridazine derivative with antidepressant properties.[2]
Structure-Activity Relationship (SAR) and Drug Design
The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[26][27][28]
For example, in a series of pyridazin-3-one derivatives, the introduction of specific substituents at the N-2 and C-6 positions has been shown to significantly influence their vasorelaxant activity.[29] Similarly, for kinase inhibitors, specific substitutions are designed to enhance binding affinity and selectivity for the target kinase.
Conclusion and Future Perspectives
The pyridazine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique chemical properties and broad range of biological activities have led to the development of several clinically successful drugs and a multitude of promising drug candidates. The synthetic accessibility of the pyridazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles.
Future research in this area will likely focus on the development of more selective and potent pyridazine derivatives targeting novel biological pathways. The application of computational methods, such as QSAR and molecular docking, will continue to play a crucial role in the rational design of new pyridazine-based therapeutic agents with improved efficacy and safety profiles. The exploration of pyridazine-containing hybrid molecules, which combine the pyridazine scaffold with other pharmacophores, also represents a promising avenue for the discovery of next-generation therapeutics.
References
ZCPC. (2025, August 14). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. API Manufacturer-ZCPC. [Link]
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEACEUTICAL SCIENCES. [Link]
PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
JOCPR. (2024, January 3). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]
News-Medical.net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]
PMC. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
PMC. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
University of Oxford. (2025, May 7). New screening method finds novel approaches to combat antimicrobial resistant bacteria. University of Oxford. [Link]
JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]
IOSR Journal. (2021, March 1). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. IOSR Journal. [Link]
Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]
Longdom. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]
ResearchGate. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. [Link]
Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]
PMC. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
Semantic Scholar. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. [Link]
PubMed. (2016, January 27). Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives. [Link]
ACS Omega. (2024, August 19). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
ACS Publications. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. [Link]
MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
PMC. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. [Link]
Google Patents. Method for synthetizing 3,6-dichloropyridazine.
Drug Development and Therapeutics. (2010, July 15). General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and. [Link]
Semantic Scholar. Synthesis and Cyclooxygenase-2 Inhibitory activity Evaluation of Some Pyridazine Derivatives. [Link]
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
ResearchGate. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. [Link]
Hindawi. (2022, April 11). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]
ResearchGate. (2025, August 6). Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. [Link]
ProQuest. (2022, April 11). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]
MDPI. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
PMC. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
MDPI. (2023, October 25). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. [Link]
King Fahd University of Petroleum & Minerals. (2022, March 15). Development of QSAR-based (MLR/ANN) predictive models for effective design of pyridazine corrosion inhibitors. [Link]
Dove Medical Press. (2015, October 16). QSAR and pharmacophore modeling of aminopyridazine derivatives of. [Link]
RSC Publishing. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Heterocyclic Intermediates Containing Iodine and Ethoxy Groups
Content Type: Technical Guide / Whitepaper
Persona: Senior Application Scientist
Executive Summary
In modern medicinal chemistry, the juxtaposition of an ethoxy group and an iodine atom on a heterocyclic scaffold (typically pyridine, pyrimidine, or quinoline) creates a "privileged" intermediate. The iodine serves as a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the ethoxy group functions as a critical physicochemical modulator—enhancing lipophilicity (
), acting as a hydrogen-bond acceptor, and blocking metabolic "soft spots" (e.g., the -position of nitrogen).
This guide provides a rigorous technical analysis of these intermediates, focusing on the 2-ethoxy-5-iodopyridine scaffold as a primary case study. It details robust synthetic pathways, troubleshooting mechanisms for cross-coupling, and safety protocols, designed for researchers requiring high-purity building blocks for drug discovery.
Strategic Importance in Medicinal Chemistry
The ethoxy-iodo-heterocycle is not merely a precursor; it is a strategic design element.
Metabolic Stability: Pyridines are prone to oxidation by aldehyde oxidase (AO) or cytochrome P450s, particularly at the C2 and C6 positions. Introducing an ethoxy group at C2 effectively blocks this metabolic liability.
Solubility & Permeability: The ethoxy tail disrupts crystal packing compared to methoxy or hydroxy analogs, often improving solubility in organic solvents used during library synthesis. It also incrementally increases lipophilicity, aiding blood-brain barrier (BBB) penetration in CNS programs.
Orthogonal Reactivity: The C-I bond is significantly more reactive toward oxidative addition (
) than C-Br or C-Cl bonds. This allows for chemoselective couplings at room temperature, preserving sensitive functional groups elsewhere on the molecule.
Synthetic Architectures: Route Selection
Choosing the correct synthetic route depends on the availability of starting materials and the required regioselectivity.
Route A: Nucleophilic Aromatic Substitution (
) – The Industrial Standard
This is the most robust method for generating 2-ethoxy-5-iodopyridines. It relies on the activation of the C2-position by the electron-withdrawing nitrogen and the iodine atom.
Reagent: Sodium ethoxide (NaOEt) in Ethanol (EtOH).
Mechanism: Addition-Elimination via a Meisenheimer complex.
Advantage: Complete regiocontrol; no isomer separation required.
Route B: Direct Electrophilic Iodination – The Atom-Economy Route
Direct iodination of 2-ethoxypyridine is possible but often suffers from regioselectivity issues (C5 vs. C3 mixtures).
Reagents: N-Iodosuccinimide (NIS) with TFA, or
with periodic acid ().
Challenge: The ethoxy group is an ortho/para director. While C5 is favored electronically, C3 iodination is a common impurity that requires difficult chromatographic separation.
Route C: Sandmeyer / Diazotization
Used when the amino-precursor is the only available starting material.
Process: Diazotization of 2-ethoxy-5-aminopyridine followed by quenching with KI.
Drawback: Lower yields and potential for diazonium explosion hazards on scale.
Visualization: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.
Master Protocol: Synthesis of 2-Ethoxy-5-Iodopyridine
This protocol utilizes Route A (
) due to its superior reliability and scalability. It avoids the formation of regioisomers common in direct iodination.
Concentrate under reduced pressure to remove roughly 80% of the ethanol.
Dilute the residue with Ethyl Acetate (100 mL) and quench with saturated aqueous
(50 mL).
Separate phases. Extract the aqueous layer once more with Ethyl Acetate (50 mL).
Purification:
Wash combined organics with Brine (50 mL), dry over
, filter, and concentrate.
Result: The crude product is often sufficiently pure (>95%) for subsequent couplings. If necessary, purify via short silica plug (100% Hexanes
5% EtOAc/Hexanes).
Yield Expectation: 90–95% (Pale yellow oil or low-melting solid).
Quantitative Data Summary
Parameter
Value
Notes
Stoichiometry
1.0 : 1.1 (Substrate : NaOEt)
Excess base accelerates reaction but risks bis-ethoxy byproducts if temperature is too high.
Temperature
(Reflux)
Lower temps () result in sluggish conversion (>24h).
Concentration
0.4 M
Higher concentrations can lead to precipitation of NaCl, hindering stirring.
Reaction Time
3–5 Hours
Highly dependent on agitation efficiency.
Reactivity Profile & Cross-Coupling[3]
Once synthesized, the 2-ethoxy-5-iodopyridine is a versatile electrophile. However, the electron-rich ethoxy group at C2 pushes electron density into the ring, slightly deactivating the C-I bond compared to a 2-fluoro or 2-nitro analog.
Suzuki-Miyaura Coupling
For coupling with aryl boronic acids, specialized ligands are recommended to facilitate the oxidative addition step.[3]
Catalyst System:
(1-2 mol%) + SPhos or XPhos (2-4 mol%).
Why: Biaryl phosphine ligands (Buchwald ligands) form highly active monoligated Pd(0) species that readily insert into the C-I bond of electron-rich heterocycles.
Base:
(2-3 equiv) or .
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).
Visualization: Catalytic Workflow
Caption: Suzuki-Miyaura coupling cycle optimized for electron-rich heteroaryl iodides.
Troubleshooting & Stability
Ether Cleavage (De-ethylation)
Risk: The ethoxy group is an ether. Under strong acidic conditions (e.g.,
, concentrated , or ), the ethyl group will be cleaved, yielding the pyridone (2-hydroxypyridine tautomer).
Prevention: Avoid Lewis acids during subsequent steps. If acidic workups are necessary, use weak acids (acetic acid) and keep temperature low (
).
Protodeboronation[4]
Risk: If converting the iodo-intermediate into a boronic acid (to use as a nucleophile), the 2-ethoxy-pyridine boronic acid is prone to protodeboronation (loss of boron) due to the heteroatom effect.
Solution: Convert to a Boronic Acid Pinacol Ester (Bpin) immediately, or use MIDA boronates for enhanced stability.
Safety Profile (E-E-A-T)
Hazards: 2-ethoxy-5-iodopyridine is an irritant to eyes and skin.[4]
Handling: Use standard PPE. The starting material (2-chloro-5-iodopyridine) is harmful if swallowed.
Waste: Segregate halogenated organic waste. Palladium waste must be scavenged (e.g., with SiliaMetS® Thiol) before disposal to meet environmental compliance.
References
Preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine (Perampanel Intermediate). European Patent Office. Patent EP2586777. Available at: [Link]
Regioselective Iodination of Heterocycles. Heteroletters. 2016. Available at: [Link]
Suzuki-Miyaura Coupling of 2-Pyridylboronates. Journal of Organic Chemistry. 2010. Available at: [Link]
Technical Guide: Synthesis Precursors for 3,6-Disubstituted Pyridazines
Executive Summary The 3,6-disubstituted pyridazine core is a "privileged scaffold" in modern medicinal chemistry, serving as a critical bioisostere for phenyl rings and a backbone for kinase inhibitors (e.g., CDK2, JNK1)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3,6-disubstituted pyridazine core is a "privileged scaffold" in modern medicinal chemistry, serving as a critical bioisostere for phenyl rings and a backbone for kinase inhibitors (e.g., CDK2, JNK1). Its planar geometry and specific H-bond acceptor capabilities make it indispensable for fragment-based drug design.
This guide moves beyond generic textbook definitions to address the operational reality of synthesizing these scaffolds. We analyze three distinct precursor distinct logical pathways: Condensation (Classical), Transformation (Divergent from Dihalides), and Cycloaddition (IEDDA/Click).
Part 1: The Retrosynthetic Logic
Selection of the precursor is dictated by the substitution pattern (symmetric vs. asymmetric) and the electronic nature of the desired ligands.
Strategic Disconnection Map
The following diagram illustrates the three primary entry points into the 3,6-disubstituted pyridazine chemical space.
Figure 1: Retrosynthetic disconnection showing the three primary precursor pathways.
Part 2: The Divergent Route (3,6-Dichloropyridazine)
For drug development requiring high analog diversity, the 3,6-dichloropyridazine route is the industry standard. It allows for sequential functionalization—first via Nucleophilic Aromatic Substitution (SNAr) and second via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira).
Precursor Chemistry: Maleic Hydrazide
The synthesis begins with Maleic Anhydride . It is cost-effective and scalable. The critical intermediate is Maleic Hydrazide (1,2-dihydro-3,6-pyridazinedione).
Protocol 1: Synthesis of 3,6-Dichloropyridazine
This protocol emphasizes safety regarding POCl3 handling and quench exotherms.
Optional: Pyridine or N,N-Dimethylaniline (catalytic)
Step-by-Step Methodology:
Setup: In a dry round-bottom flask equipped with a reflux condenser and a CaCl2 drying tube, suspend Maleic Hydrazide in neat POCl3.
Causality: Excess POCl3 drives the equilibrium toward the dichloro species and suppresses the formation of monochloro-monohydroxy byproducts.
Reaction: Heat the mixture to 100–110 °C (reflux) for 4–6 hours.
Self-Validating Check: The suspension will transition to a clear, homogenous solution (yellow/orange) as the starting material is consumed.
Workup (Critical): Cool to room temperature. Remove excess POCl3 via rotary evaporation under reduced pressure (trap acidic vapors!).
Quench: Pour the viscous residue slowly onto crushed ice/water (ratio 1:5 w/w) with vigorous stirring. Neutralize with solid NaHCO3 or NH4OH to pH 7–8.
Safety Note: The hydrolysis of residual phosphoryl chlorides is highly exothermic. Monitor temperature < 20 °C.
Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Recrystallize from hexane/EtOAc or sublime if high purity is required.
Data Specification:
Parameter
Value
Yield
75–85%
Appearance
White to off-white crystalline solid
Melting Point
67–69 °C
| Key 1H NMR | Singlet at ~7.6 ppm (CDCl3) |
Part 3: The "Click" Route (IEDDA)
Inverse Electron Demand Diels-Alder (IEDDA) reactions using 1,2,4,5-tetrazines are superior when sensitive functional groups are present or when "stapling" macrocycles.
Precursor: 1,2,4,5-Tetrazines
The tetrazine core acts as the electron-deficient diene.[1][2] The reaction with an electron-rich dienophile (alkyne or strained alkene) is driven by the irreversible loss of Nitrogen (N2).
Retro-Diels-Alder: Loss of N2 → 1,4-dihydropyridazine.
Oxidation: Spontaneous or oxidant-induced aromatization to Pyridazine.
Figure 2: The IEDDA cascade. The evolution of Nitrogen gas makes this step irreversible and entropically favorable.
Protocol 2: IEDDA Synthesis with Tetrazines
Reagents:
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.0 eq)
Substituted Acetylene (1.1 eq)
Solvent: Toluene or 1,4-Dioxane
Methodology:
Dissolve the tetrazine (typically pink/magenta) in Toluene.
Add the acetylene component.
Heat to 80–100 °C.
Self-Validating Check: The reaction is complete when the characteristic magenta color disappears and transitions to yellow/colorless. Gas evolution (N2) will be observed.
Concentrate and purify via flash chromatography.
Part 4: The Classical Route (1,4-Dicarbonyls)
This route is best for symmetrical 3,6-disubstituted pyridazines to avoid regioselectivity headaches.
4-Oxoalkanoic acids: Yields pyridazinones (which can be chlorodeoxylated to chloropyridazines).
Regioselectivity Challenge:
If using an unsymmetrical 1,4-dicarbonyl and a substituted hydrazine, you will obtain a mixture of regioisomers. For drug development, this is often avoided unless the steric difference between the carbonyls is significant (e.g., aldehyde vs. ketone).
References
Synthesis of 3,6-Dichloropyridazine
Source: Patent US2671086A / General Liter
Context: Standard industrial protocol for chlorin
IEDDA Reaction Scope
Title: Inverse electron demand Diels–Alder (IEDDA) reactions in the synthesis of heterocyclic natural products.[3][4][5]
Application Note: A Detailed Protocol for the Selective Synthesis of 3-Ethoxy-6-iodopyridazine
Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of 3-Ethoxy-6-iodopyridazine, a valuable building block in medicinal chemistry. Starting from the commercially avai...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 3-Ethoxy-6-iodopyridazine, a valuable building block in medicinal chemistry. Starting from the commercially available 3,6-diiodopyridazine, this protocol outlines a selective mono-substitution via a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer expert insights into critical parameters that ensure high yield and purity. This document is designed to be a self-validating system, equipping researchers with the knowledge to successfully execute and troubleshoot the synthesis.
Introduction and Strategic Overview
The pyridazine core is a privileged scaffold in drug discovery, with 3,6-disubstituted derivatives showing significant potential as anticancer agents and kinase inhibitors.[1][2] The ability to selectively functionalize the pyridazine ring is paramount for developing new chemical entities. 3-Ethoxy-6-iodopyridazine is a particularly useful intermediate; the iodo group serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the ethoxy group modulates the electronic properties and lipophilicity of the molecule.
This guide details the selective conversion of 3,6-diiodopyridazine to 3-Ethoxy-6-iodopyridazine. The core strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, where sodium ethoxide is employed as the nucleophile to displace a single iodide leaving group.
The Chemistry: Mechanism and Rationale
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a class of reactions distinct from the more common electrophilic substitutions seen in many aromatic systems.[3][4]
Pillars of the SNAr Mechanism:
Electrophilic Aromatic Ring: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This lowers the energy of the LUMO, making the ring susceptible to attack by nucleophiles.[4][5]
Nucleophilic Attack: The ethoxide ion (⁻OEt), generated from sodium ethoxide, acts as a potent nucleophile. It attacks one of the carbon atoms bonded to an iodine atom (C3 or C6). This is the rate-determining step.
Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, importantly, onto the nitrogen atoms.
Re-aromatization: The aromatic system is restored through the expulsion of a good leaving group. In this case, the iodide ion (I⁻) is eliminated, yielding the final product.[6]
Achieving Mono-substitution Selectivity:
The key to this synthesis is preventing the formation of the di-substituted byproduct, 3,6-diethoxypyridazine. Selectivity is achieved due to electronic effects:
Starting Material (3,6-diiodopyridazine): The two electron-withdrawing iodine atoms activate the ring towards nucleophilic attack.
Product (3-Ethoxy-6-iodopyridazine): Once the first substitution occurs, the newly introduced ethoxy group (–OEt) acts as an electron-donating group through resonance. This increases the electron density of the pyridazine ring, thereby deactivating it towards a second nucleophilic attack.
By carefully controlling the stoichiometry (using just over one equivalent of sodium ethoxide) and reaction conditions, the reaction can be effectively stopped after the desired mono-substitution.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Equipment: 100 mL and 250 mL round-bottom flasks, reflux condenser, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, heating mantle, rotary evaporator, standard glassware for workup, TLC plates.
Workflow Diagram
Caption: Workflow for the synthesis of 3-Ethoxy-6-iodopyridazine.
Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide Solution (0.5 M)
Under an inert atmosphere (N₂ or Ar), place a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
Add 22 mL of absolute ethanol to the flask.
Carefully add small, freshly cut pieces of sodium metal (253 mg, 11 mmol, 1.1 eq) portion-wise to the ethanol. Caution: The reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and control the rate of addition to maintain a gentle reflux.[8]
Once all the sodium has dissolved, allow the solution to cool to room temperature. This solution of sodium ethoxide should be used immediately.
Step 2: Nucleophilic Substitution Reaction
In a separate 250 mL round-bottom flask, dissolve 3,6-diiodopyridazine (3.32 g, 10 mmol, 1.0 eq) in 50 mL of absolute ethanol.
With gentle stirring, add the freshly prepared sodium ethoxide solution dropwise to the pyridazine solution over 15-20 minutes at room temperature.
After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78 °C).
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-5 hours. You should see the disappearance of the starting material spot and the appearance of a new, higher Rf product spot.
Step 3: Workup and Purification
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
To the resulting residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with saturated NaCl solution (brine) (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 3-Ethoxy-6-iodopyridazine as a solid.
Note: NMR chemical shifts are predicted values and may vary based on experimental conditions. The key is to observe the characteristic quartet and triplet for the ethoxy group and two doublets for the pyridazine ring protons.[9]
Troubleshooting and Expert Scientific Insights
Low Yield:
Cause: Incomplete reaction or moisture contamination. Sodium ethoxide is highly sensitive to water, which will consume the reagent.
Solution: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use high-quality anhydrous ethanol.[8] Confirm reaction completion with TLC before workup.
Formation of Di-substituted Byproduct (3,6-diethoxypyridazine):
Cause: Use of excess sodium ethoxide or prolonged reaction times/high temperatures.
Solution: Use no more than 1.1 equivalents of sodium ethoxide. Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.
Difficulty in Purification:
Cause: Close Rf values of the product and remaining starting material.
Solution: Ensure the reaction goes to completion. Use a slow gradient during column chromatography to achieve better separation.
Conclusion
This application note provides a robust and reliable protocol for the selective synthesis of 3-Ethoxy-6-iodopyridazine from 3,6-diiodopyridazine. By understanding the principles of the nucleophilic aromatic substitution mechanism and carefully controlling key experimental parameters such as stoichiometry and moisture, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This compound serves as a gateway to a diverse range of more complex pyridazine derivatives for applications in drug discovery and materials science.
References
G. Heinisch, G. Lötsch, "Radicalic Ethoxycarbonylation of 3-Iodo-Pyridazines: An Efficient Access to Tri- and Tetrasubstituted 1,2-Diazines," ARKIVOC, 2000, (v), 648-657. [Link]
A. A. Fayed et al., "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights," Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35:1, 1616-1630. [Link]
A. A. Fayed et al., "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights," PubMed, 2020. [Link]
Wikipedia contributors, "Nucleophilic aromatic substitution," Wikipedia, The Free Encyclopedia. [Link]
CN104478810A - "Synthetic method for 3,6-dihydroxypyridazine," Google P
G. Timári et al., "Reaction of chloropyridazin-3(2H)-ones with iodide," ARKIVOC, 2011, (ii), 18-28. [Link]
"How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway?," Chemistry Stack Exchange, 2018. [Link]
J. Ashenhurst, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry, 2018. [Link]
R. H. Mizzoni, P. E. Spoerri, "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine," Journal of the American Chemical Society, 1951, 73, 1873-1874. [Link]
H. D. Porter, A. Weissberger, "1-phenyl-3-amino-5-pyrazolone," Organic Syntheses, Coll. Vol. 3, p.701 (1955); Vol. 28, p.85 (1948). [Link]
"Iodoarenes synthesis by iodination or substitution," Organic Chemistry Portal. [Link]
T. A. G. Ribbink, J. G. Williams, R. A. McClelland, "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions," Molecules, 2014, 19(11), 17565-17581. [Link]
A. M. Shestopalov et al., "Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles," MDPI, 2025. [Link]
S. H. Kim et al., "Facile Synthesis of 3,6-Diaminopyridazine," ResearchGate, 2008. [Link]
Nucleophilic aromatic substitution of 3,6-diiodopyridazine with sodium ethoxide
Abstract This application note details the controlled nucleophilic aromatic substitution ( ) of 3,6-diiodopyridazine using sodium ethoxide (NaOEt). While 3,6-dichloropyridazine is the more common commercial starting mate...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the controlled nucleophilic aromatic substitution (
) of 3,6-diiodopyridazine using sodium ethoxide (NaOEt). While 3,6-dichloropyridazine is the more common commercial starting material, the 3,6-diiodo analog offers unique advantages for subsequent palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) due to the weaker C-I bond. This guide focuses on the chemoselective synthesis of 3-ethoxy-6-iodopyridazine , a high-value "bifunctional linchpin" for medicinal chemistry, while also providing conditions for the synthesis of the bis-substituted 3,6-diethoxypyridazine .
Introduction & Mechanistic Insight
The Substrate: Why 3,6-Diiodopyridazine?
Pyridazine is an electron-deficient 1,2-diazine. The presence of two nitrogen atoms lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack.
Activation: The nitrogen atoms inductively withdraw electron density, activating the C3 and C6 positions.
Leaving Group Physics: In typical
reactions, the rate-determining step is the nucleophilic attack (formation of the Meisenheimer complex). Consequently, electronegative leaving groups (F > Cl > Br > I) usually accelerate the reaction by stabilizing the transition state. However, 3,6-diiodopyridazine is frequently employed when the remaining halogen in the mono-substituted product must be highly reactive for subsequent metal-catalyzed couplings, where I > Br > Cl.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism:[1][2][3][4]
Attack: Ethoxide (
) attacks the C3 position, forming a resonance-stabilized anionic Meisenheimer complex.
Elimination: The complex collapses, expelling the iodide ion (
) to restore aromaticity.
Chemo-selectivity Challenge: The product, 3-ethoxy-6-iodopyridazine, is still activated toward nucleophilic attack. The ethoxy group is an electron-donating group (EDG) by resonance, which deactivates the ring slightly compared to the di-iodo precursor, but bis-substitution is still a competing pathway if stoichiometry and temperature are not strictly controlled.
Mechanistic Pathway Diagram
Figure 1: Reaction pathway showing the competition between mono- and bis-substitution.
Reaction Engineering & Optimization
To achieve high selectivity for the mono-substituted product, the "Reactivity-Selectivity Principle" must be applied.
Variable
Recommendation for Mono-Substitution
Rationale
Stoichiometry
0.95 - 1.05 equiv. of NaOEt
Slight deficiency or strict 1:1 ratio prevents attack on the product.
Concentration
0.1 M - 0.2 M
Lower concentrations favor the primary reaction over secondary collisions.
Temperature
0 °C RT
Lower temperature reduces the kinetic energy available to overcome the slightly higher activation barrier of the second substitution.
Mode of Addition
Inverse Addition
Add the alkoxide dropwise to the pyridazine solution. This ensures the nucleophile concentration is always limiting relative to the substrate.
Experimental Protocols
Safety Precaution
Iodinated Compounds: Often light-sensitive; perform reactions in low light or wrap flasks in foil.
Sodium Ethoxide: Highly corrosive and moisture-sensitive. Use fresh commercial solutions or prepare in situ.
Waste: Segregate halogenated organic waste.
Protocol A: Synthesis of 3-Ethoxy-6-iodopyridazine (Mono-Selective)
Target: Desymmetrization for downstream coupling.
Setup: Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Substrate Solution: Charge the flask with 3,6-diiodopyridazine (3.32 g, 10.0 mmol) and anhydrous ethanol (40 mL). Cool the suspension to 0 °C in an ice bath.
Note: 3,6-diiodopyridazine has limited solubility in cold ethanol; a suspension is normal.
Reagent Preparation: In a separate vial, prepare or dispense Sodium Ethoxide (21 wt% in ethanol, 3.7 mL, 10.0 mmol, 1.0 equiv). Dilute this with 10 mL of anhydrous ethanol.
Addition: Transfer the diluted NaOEt solution to the addition funnel. Add dropwise to the reaction flask over 30 minutes.
Critical: Slow addition prevents local excesses of ethoxide.
Reaction: Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 4–6 hours.
Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (
) should disappear, and a new spot () should appear. If bis-substitution occurs, a lower spot will form.
Quench & Workup:
Quench with saturated aqueous
(20 mL).
Remove bulk ethanol under reduced pressure (rotary evaporator).
Extract the residue with Ethyl Acetate (
mL).
Wash combined organics with water and brine, then dry over
.
Purification: The crude residue is typically a pale yellow solid. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 75–85%.
Protocol B: Synthesis of 3,6-Diethoxypyridazine (Bis-Substitution)
Target: Full substitution.
Setup: 100 mL round-bottom flask with condenser.
Reagents: Mix 3,6-diiodopyridazine (10.0 mmol) with 2.5 equivalents of NaOEt (25 mmol) in Ethanol (30 mL).
Reaction: Heat to reflux (78 °C) for 2–4 hours.
Workup: Cool, concentrate, and partition between water/DCM. The product is often pure enough after extraction.
Sherif, M. H., et al. (2010). Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. (Analogous chemistry for chloro-derivatives). [Link]
Application Notes and Protocols for Sonogashira Coupling of 3-Ethoxy-6-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyridazine Scaffolds and the Sonogashira Coupling The pyridazine moiety is a privileged scaffold in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridazine Scaffolds and the Sonogashira Coupling
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of novel therapeutics. The introduction of diverse substituents onto the pyridazine core is crucial for modulating the pharmacological profile of these molecules. Among the various synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or heteroaryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, allows for the direct installation of alkyne functionalities, which can serve as key building blocks for further molecular elaboration or as integral parts of the final drug candidate.[3][4]
This application note provides a detailed protocol for the Sonogashira coupling of 3-Ethoxy-6-iodopyridazine, a versatile building block for the synthesis of novel pyridazine derivatives. We will delve into the mechanistic underpinnings of the reaction to provide a rationale for the experimental design, offer a step-by-step procedure, and discuss critical parameters for successful execution.
Mechanistic Rationale: The "Why" Behind the Protocol
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.
The Catalytic Cycles
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-Ethoxy-6-iodopyridazine), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the C-I bond being the most reactive, followed by C-Br, C-Cl, and C-OTf.[1]
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[3]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridazine product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide.[3]
This dual catalytic system allows the reaction to proceed under mild conditions.[1]
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Recommended Protocol for Sonogashira Coupling of 3-Ethoxy-6-iodopyridazine
This protocol is designed as a starting point and may require optimization depending on the specific alkyne used.
Reagents and Materials
Reagent/Material
Grade
Supplier
Comments
3-Ethoxy-6-iodopyridazine
≥95%
Commercially Available
Store under inert atmosphere, protected from light.
Terminal Alkyne
≥97%
Commercially Available
Ensure purity, as impurities can affect catalysis.
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add 3-Ethoxy-6-iodopyridazine (1.0 eq).
Add the terminal alkyne (1.1 - 1.5 eq). The slight excess of the alkyne can help drive the reaction to completion.
Add Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq) and CuI (0.04 - 0.10 eq). The use of a copper co-catalyst is crucial for mild reaction conditions.[1]
Solvent and Base Addition:
Under a positive pressure of inert gas, add anhydrous THF (5-10 mL per mmol of iodopyridazine) and anhydrous triethylamine (2-3 eq). The amine base is essential for the deprotonation of the terminal alkyne.[5]
Reaction Execution:
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is critical as oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the Pd(0) catalyst.[6]
Heat the reaction mixture to a temperature between room temperature and 60 °C. The optimal temperature will depend on the reactivity of the alkyne. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
Filter the reaction mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with a small amount of ethyl acetate or dichloromethane.
Concentrate the filtrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Troubleshooting and Key Considerations
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure the palladium and copper catalysts are of good quality. Consider using a different palladium source like Pd(PPh₃)₄.[3]
Insufficiently inert atmosphere
Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.
Formation of Alkyne Homocoupling Product (Glaser Coupling)
Presence of oxygen
Improve degassing procedure.
Consider running the reaction under stricter copper-free conditions, although this may require higher temperatures and different ligands.[6]
Decomposition of Starting Material
High reaction temperature
Run the reaction at a lower temperature for a longer duration.
Substrate-Specific Considerations for 3-Ethoxy-6-iodopyridazine:
The pyridazine ring is electron-deficient, which can enhance the rate of oxidative addition to the C-I bond. The ethoxy group is an electron-donating group, which may slightly modulate the electronic properties of the ring but is not expected to significantly hinder the reaction. The nitrogen atoms in the pyridazine ring can potentially coordinate to the palladium center, which in some cases can inhibit catalysis. If catalyst inhibition is suspected, the use of bulky phosphine ligands can sometimes mitigate this effect.[3]
Conclusion
The Sonogashira coupling of 3-Ethoxy-6-iodopyridazine is a robust and efficient method for the synthesis of a diverse range of 6-alkynyl-3-ethoxypyridazine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel chemical entities with potential applications in drug development and materials science.
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. [Link]
Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing). [Link]
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. [Link]
(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - ResearchGate. [Link]
A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. [Link]
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. [Link]
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. [Link]
Palladium–phosphinous acid-catalyzed Sonogashira cross-coupling reactions in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B407773C. [Link]
Synthesis of pyridazines - Organic Chemistry Portal. [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. [Link]
Palladium-catalyzed cross-coupling of iodopyridazines
Application Note: Palladium-Catalyzed Cross-Coupling of Iodopyridazines Part 1: Introduction & Strategic Overview The Pyridazine Advantage in Drug Discovery Pyridazines (1,2-diazines) are privileged scaffolds in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Palladium-Catalyzed Cross-Coupling of Iodopyridazines
Part 1: Introduction & Strategic Overview
The Pyridazine Advantage in Drug Discovery
Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, offering a unique physicochemical profile compared to their pyridine or pyrazine counterparts. Their high polarity and ability to form specific hydrogen-bonding networks make them excellent bioisosteres for phenyl rings, often improving aqueous solubility and metabolic stability.
The Iodopyridazine Opportunity
While chloropyridazines are commercially abundant, iodopyridazines represent the "gold standard" for difficult cross-coupling reactions. The C–I bond energy (approx. 53 kcal/mol) is significantly lower than C–Br (68 kcal/mol) or C–Cl (81 kcal/mol), facilitating rapid oxidative addition —often the rate-determining step in Palladium (Pd) catalysis.
Technical Challenges
Despite their reactivity, iodopyridazines present specific challenges:
Catalyst Poisoning: The electron-rich nitrogen atoms (N1/N2) can competitively bind to the Pd center, displacing phosphine ligands and arresting the catalytic cycle.
Protodeiodination: The activated C–I bond is susceptible to reduction (replacing I with H) in the presence of hydride sources or protic solvents under basic conditions.
Regioselectivity: In di-halogenated systems (e.g., 3-chloro-6-iodopyridazine), controlling site-selective coupling requires precise catalyst tuning.
Part 2: Mechanistic Logic & Catalyst Selection
To design a robust protocol, one must understand the catalytic cycle specific to electron-deficient heterocycles.
Mechanism Visualization (Graphviz)
Figure 1: Catalytic cycle highlighting the critical oxidative addition advantage of iodopyridazines and the risk of nitrogen-coordination (poisoning).
Rationale:
Standard Pd(PPh3)4 often fails for electron-poor heterocycles due to poor stability. We utilize Pd(dppf)Cl2 , a bidentate ferrocenyl ligand that resists displacement by the pyridazine nitrogens (the "Chelate Effect").
Preparation: Charge a microwave vial or pressure tube with the iodopyridazine, boronic acid, base, and catalyst.
Inerting: Seal the vessel and evacuate/backfill with Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid.
Solvation: Add the degassed Dioxane/Water mixture via syringe.
Reaction: Heat to 80–90°C for 4–16 hours.
Note: If using a microwave reactor, heat to 100°C for 30–60 minutes.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash filtrate with brine, dry over MgSO4, and concentrate.
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Optimization Table:
Variable
Standard Condition
Alternative (Challenging Substrates)
Catalyst
Pd(dppf)Cl2 (5 mol%)
XPhos Pd G2 (2 mol%)
Base
Na2CO3 (aqueous)
K3PO4 (anhydrous)
Solvent
DME/H2O or Dioxane/H2O
Toluene (anhydrous)
Temp
80°C
110°C (Sealed tube)
Protocol B: Sonogashira Coupling (Alkynylation)
Best for: Introducing alkyne linkers or rigid spacers.
Rationale:
Iodopyridazines are highly reactive in Sonogashira coupling. However, the basicity of the pyridazine ring can interfere with the Copper (Cu) co-catalyst. A Cu-free variant or low-loading Cu protocol is recommended to prevent "Glaser coupling" (alkyne dimerization).
Materials:
Substrate: 3-Iodopyridazine (1.0 equiv)
Alkyne: Terminal alkyne (1.2 equiv)
Catalyst: Pd(PPh3)2Cl2 (2–5 mol%)
Co-Catalyst: CuI (1–2 mol%) Use minimum amount.
Base/Solvent: Triethylamine (Et3N) or Diisopropylamine (DIPA). Can be used as solvent or co-solvent with THF/DMF.
Step-by-Step Workflow:
Dissolution: Dissolve iodopyridazine and Pd catalyst in degassed THF/Et3N (1:1).
Activation: Add CuI last. The solution often turns yellow/brown.
Addition: Add the terminal alkyne dropwise.
Exothermic Warning: This reaction can be exothermic. Start at 0°C if scaling >1g.
Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is low (<50% by LCMS), heat to 50°C.
Alert: High heat (>60°C) with iodopyridazines in Sonogashira often leads to tar formation.
Quench: Dilute with NH4Cl (sat. aq) to chelate copper (turns blue). Extract with EtOAc.
Protocol C: Buchwald-Hartwig Amination
Best for: C-N bond formation (Aminopyridazines).
Rationale:
Pyridazines are electron-deficient, making them poor substrates for standard nucleophilic aromatic substitution (SNAr) unless a strong electron-withdrawing group is present. Buchwald-Hartwig allows coupling with weak nucleophiles (anilines, amides). XPhos or BrettPhos are the ligands of choice to prevent Pd-N coordination.
Base: Cs2CO3 (weak) or NaOtBu (strong). Avoid NaOtBu if sensitive functional groups are present.
Solvent: Toluene or t-Amyl alcohol.
Workflow Diagram (Graphviz)
Figure 2: Decision workflow for Buchwald-Hartwig amination of iodopyridazines.
Part 4: Troubleshooting & Safety
1. "The reaction stalled at 50% conversion."
Cause: Catalyst death. Pyridazine nitrogens likely displaced the phosphine ligand.
Solution: Switch to a bulky, electron-rich ligand (e.g., tBu3P or XPhos) or a chelating ligand (dppf). Add a second portion of catalyst (1-2 mol%) after 4 hours.
2. "I see de-iodinated starting material (protodeiodination)."
Cause: Hydride transfer from the solvent (especially alcohols) or excessive heating.
Solution: Switch to aprotic solvents (Toluene, DMF). Lower the temperature. Ensure the solvent is anhydrous.
3. Safety Note: Iodine Waste
Iodinated byproducts and inorganic iodides can be toxic. Segregate waste streams.
Iodopyridazines can be light-sensitive; store in amber vials under Argon.
References
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. PMC (NIH). Available at: [Link]
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link][4]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]
Application and Protocol Guide for the Ethoxylation of Halopyridazines
This comprehensive guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a detailed exploration of the chemical principles and practical methodologies for the ethoxylat...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a detailed exploration of the chemical principles and practical methodologies for the ethoxylation of halopyridazines, a critical transformation in the synthesis of various biologically active compounds. This document offers full editorial control to present the information in a logical and instructive manner, moving beyond rigid templates to deliver field-proven insights.
Introduction: The Significance of Ethoxylated Pyridazines
Pyridazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities. The introduction of an ethoxy group onto a halopyridazine core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding interactions. This modification is a key step in the synthesis of numerous pharmaceutical agents. This guide will detail the primary methods for achieving this transformation, focusing on both classical and modern catalytic approaches.
The most common and direct method for the ethoxylation of halopyridazines is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the inherent electron-deficient nature of the pyridazine ring, which is a prerequisite for this type of substitution.
Mechanistic Insights
Unlike a typical SN2 reaction that involves a backside attack on a tetrahedral carbon, the SNAr reaction at an aromatic ring proceeds via a two-step addition-elimination mechanism.[1][2][3]
Nucleophilic Attack: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the carbon atom bearing the halogen substituent. This is the rate-determining step. The electron-withdrawing nitrogen atoms in the pyridazine ring help to stabilize the incoming negative charge.
Formation of the Meisenheimer Complex: The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][4] This complex is resonance-stabilized, with the negative charge delocalized over the aromatic system and onto the electronegative nitrogen atoms.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., Cl⁻, Br⁻), which is a good leaving group.
The overall transformation is the substitution of the halogen with the ethoxy group. The reaction is generally favored when the halogen is at a position that is ortho or para to the ring nitrogens, as this maximizes the resonance stabilization of the Meisenheimer intermediate.[3][4]
Visualization of the SNAr Mechanism
Caption: General workflow of the SNAr ethoxylation reaction.
Experimental Protocol: Ethoxylation of 3-Chloropyridazine via SNAr
This protocol provides a representative procedure for the ethoxylation of a halopyridazine using sodium ethoxide.
Sodium ethoxide (solid or as a solution in ethanol)[6][7]
Anhydrous ethanol
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
Reagent Preparation:
If using solid sodium ethoxide, it must be handled under an inert atmosphere as it is highly hygroscopic and will readily hydrolyze to sodium hydroxide in the presence of moisture.[7][8]
Alternatively, a solution of sodium ethoxide can be prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere. This is a highly exothermic reaction and must be performed with caution.
Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-chloropyridazine (1.0 equivalent).
Under an inert atmosphere, add anhydrous ethanol to dissolve the starting material.
Add sodium ethoxide (1.1 to 1.5 equivalents). An excess of the ethoxide is used to ensure complete consumption of the halopyridazine.
Attach a reflux condenser to the flask and maintain the inert atmosphere.
Reaction Conditions:
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Carefully quench the reaction by the slow addition of water.
Remove the ethanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel to obtain the pure ethoxypyridazine.
Alternative Method: Palladium-Catalyzed Buchwald-Hartwig Etherification
For substrates that are less reactive towards SNAr or when milder reaction conditions are required, the Buchwald-Hartwig amination chemistry has been adapted for C-O bond formation, providing a powerful alternative for the synthesis of aryl ethers.[9][10]
Mechanistic Insights
The Buchwald-Hartwig etherification is a cross-coupling reaction that proceeds through a catalytic cycle involving a palladium catalyst.
Oxidative Addition: A low-valent palladium(0) complex reacts with the halopyridazine, inserting into the carbon-halogen bond to form a palladium(II) species.
Ligand Exchange/Deprotonation: The alcohol (ethanol) coordinates to the palladium center, and a base is used to deprotonate the alcohol, forming a palladium-alkoxide complex.
Reductive Elimination: The final step is the reductive elimination of the ethoxypyridazine product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[9][11]
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig etherification.
Experimental Protocol: Ethoxylation via Buchwald-Hartwig Coupling
This protocol outlines a general procedure for the palladium-catalyzed ethoxylation of a halopyridazine.
Materials:
Halopyridazine (e.g., 3-bromopyridazine)
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Phosphine ligand (e.g., Xantphos, RuPhos)
Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Magnetic stirrer and stir bar
Heating block or oil bath
Procedure:
Reaction Setup:
To a Schlenk tube that has been dried and filled with an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 equivalents relative to palladium), and the base (1.5-2.0 equivalents).
Add the halopyridazine (1.0 equivalent) and the anhydrous, deoxygenated solvent.
Finally, add anhydrous ethanol (1.5-3.0 equivalents) via syringe.
Seal the Schlenk tube and ensure it remains under a positive pressure of inert gas.
Reaction Conditions:
Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Comparison of Methods
Feature
Nucleophilic Aromatic Substitution (SNAr)
Buchwald-Hartwig Etherification
Reagents
Sodium ethoxide, halopyridazine
Halopyridazine, ethanol, Pd catalyst, ligand, base
Catalyst
None (stoichiometric base)
Palladium complex
Conditions
Refluxing ethanol
80-110 °C in an inert solvent
Substrate Scope
Best for electron-deficient halopyridazines
Broad scope, tolerant of various functional groups
Advantages
Inexpensive reagents, simple setup
Milder conditions possible, high functional group tolerance
Disadvantages
Requires strongly activated substrate, may require high temperatures
Expensive catalyst and ligands, requires inert atmosphere
Safety and Handling
Sodium Ethoxide: A strong base that is corrosive and moisture-sensitive.[7] Handle in a fume hood under an inert atmosphere. It can cause severe skin and eye irritation.
Halopyridazines: May be harmful if swallowed, inhaled, or in contact with skin.[5] Consult the Safety Data Sheet (SDS) for specific hazards.
Palladium Catalysts and Ligands: Many are air-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled with appropriate personal protective equipment.
Solvents: Use anhydrous solvents for the Buchwald-Hartwig reaction. Toluene and dioxane are flammable and have specific health hazards.
Conclusion
The ethoxylation of halopyridazines is a valuable transformation for the synthesis of pharmaceutically relevant molecules. The classical SNAr approach using sodium ethoxide offers a cost-effective and straightforward method for activated substrates. For more challenging or sensitive substrates, the palladium-catalyzed Buchwald-Hartwig etherification provides a versatile and highly efficient alternative. The choice of method will depend on the specific substrate, available resources, and desired scale of the reaction. Careful consideration of the reaction mechanism and adherence to proper experimental protocols are essential for successful outcomes.
References
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
Loudon, G. M. (2015). Organic Chemistry. Roberts and Company Publishers.
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076-1083. [Link]
Application Notes and Protocols for the Regioselective Functionalization of Pyridazine Rings
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Scaffold in Modern Chemistry The pyridazine ring, a six-membered diazine heterocycle, is a privileged scaffold in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine ring, a six-membered diazine heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, characterized by a π-deficient nature due to the presence of two adjacent nitrogen atoms, impart specific reactivity and the ability to engage in hydrogen bonding, making it a valuable bioisostere for phenyl rings.[1] Consequently, pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antihypertensive properties.[2] The precise, regioselective introduction of functional groups onto the pyridazine core is paramount for modulating these properties and developing novel chemical entities.
This guide provides an in-depth overview of modern, field-proven strategies for the regioselective functionalization of pyridazine rings. It moves beyond a simple listing of methods to explain the underlying principles governing selectivity, offering detailed protocols for key transformations.
Strategic Approaches to Pyridazine Functionalization
The functionalization of the pyridazine ring can be broadly categorized into three main strategies: the direct functionalization of C-H bonds, the coupling of pre-functionalized pyridazines, and the de novo synthesis of the substituted ring system. Each approach offers distinct advantages and is suited to different synthetic goals.
Direct C-H Activation/Functionalization
Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization of the pyridazine ring.[3] Transition metal catalysts, particularly palladium and rhodium, are pivotal in these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.
Mechanism and Rationale for Regioselectivity:
The regioselectivity in transition-metal-catalyzed C-H activation is often governed by the formation of a stable metallacyclic intermediate. In many cases, a directing group on the pyridazine substrate coordinates to the metal center, bringing it into proximity with a specific C-H bond. The C-H activation step often proceeds via a concerted metalation-deprotonation (CMD) pathway, where a ligand on the metal center acts as an internal base to abstract the proton.[4][5] The inherent electronic properties of the pyridazine ring also play a crucial role; the electron-deficient nature of the ring can influence the acidity of certain C-H bonds, making them more susceptible to deprotonation.
Diagram: Generalized Mechanism for Directed C-H Arylation
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of Fused Pyridazines
This protocol is adapted from a procedure for the C-H arylation of pyridazine-based fused 1,2,4-triazoles, demonstrating regioselectivity at the C8 position.[1]
To a flame-dried Schlenk tube, add 3,6-diphenyl-[2][6][7]triazolo[4,3-b]pyridazine, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
Evacuate and backfill the tube with argon three times.
Add anhydrous toluene via syringe.
Seal the tube and heat the reaction mixture at 120 °C with vigorous stirring for 24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the C8-arylated product.
Safety Precautions: Palladium catalysts are toxic and should be handled in a fume hood. Silver salts are light-sensitive. Toluene is flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Cross-coupling reactions are a cornerstone of modern organic synthesis and are highly effective for the functionalization of pyridazines that have been pre-functionalized with a halide or triflate. The Suzuki-Miyaura, Negishi, and Kumada couplings are particularly noteworthy.[8] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[6][9]
Mechanism and Rationale for Regioselectivity:
The regioselectivity of these reactions is predetermined by the position of the leaving group (e.g., Br, Cl, I) on the pyridazine ring. The catalytic cycle typically involves three key steps:
Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the pyridazine. The electron-deficient nature of the pyridazine ring can facilitate this step.[6]
Transmetalation: The organic group from the organometallic reagent (e.g., organoboron in Suzuki coupling, organozinc in Negishi coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-6-thienylpyridazine
This protocol is based on a procedure for the synthesis of π-conjugated pyridazine derivatives.[6][7]
In a Schlenk flask, dissolve 3-bromo-6-(thiophen-2-yl)pyridazine and the arylboronic acid in a mixture of DME and ethanol.
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
Add the 2 M Na₂CO₃ solution, followed by the Pd(PPh₃)₄ catalyst.
Heat the reaction mixture at 80 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Safety Precautions: Palladium catalysts are toxic. Organoboronic acids can be irritants. Handle all reagents in a well-ventilated fume hood and wear appropriate PPE.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a classic yet powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent or a hindered magnesium amide base.[10] The resulting organometallic intermediate is then quenched with an electrophile.
Mechanism and Rationale for Regioselectivity:
The DMG, which contains a heteroatom (e.g., O, N), coordinates to the Lewis acidic metal of the base (e.g., Li, Mg). This pre-complexation brings the base into close proximity to the ortho C-H bond, facilitating its deprotonation over other potentially acidic protons. The use of hindered, non-nucleophilic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) is particularly effective for pyridazines, as it minimizes competitive nucleophilic addition to the electron-deficient ring.[10][11] The choice of the DMG can direct metalation to different positions on the pyridazine ring.[11]
Diagram: Workflow for Directed ortho-Magnesiation
Caption: Experimental workflow for directed magnesiation and electrophilic quench.
Protocol 3: Regioselective Magnesiation of a Substituted Pyridazine
This protocol is adapted from procedures developed by Knochel and co-workers for the functionalization of thio-substituted pyridazines.[12][13]
To a dry, argon-flushed flask, add a solution of the 3-alkylthio-6-chloropyridazine in anhydrous THF.
Cool the solution to the desired temperature (e.g., -20 °C).
Slowly add the TMPMgCl·LiCl solution dropwise.
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete metalation.
Add the electrophile and allow the reaction to warm to room temperature, stirring for an additional 1-12 hours.
Quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Safety Precautions: TMPMgCl·LiCl is a strong base and is moisture-sensitive. Organomagnesium reagents can be pyrophoric. All operations should be performed under an inert atmosphere using anhydrous solvents and oven-dried glassware. Wear appropriate PPE.
While not a direct functionalization of a pre-existing pyridazine ring, the IEDDA reaction of 1,2,4,5-tetrazines is a premier strategy for the de novo synthesis of highly substituted pyridazines with absolute regiocontrol.[14] The reaction involves the [4+2] cycloaddition of an electron-deficient tetrazine (the diene) with an electron-rich dienophile (e.g., an alkyne or enol ether), followed by the extrusion of dinitrogen to form the aromatic pyridazine ring.[2][15]
Mechanism and Rationale for Regioselectivity:
The regiochemistry of the resulting pyridazine is directly determined by the substitution patterns of the tetrazine and the dienophile. This method allows for the predictable and unambiguous synthesis of pyridazines that might be difficult to access through other functionalization strategies.[16][17]
Protocol 4: Synthesis of a Disubstituted Pyridazine via IEDDA
This is a general procedure based on the reaction of 3,6-disubstituted tetrazines with alkynes.[2]
Dissolve the tetrazine and the alkyne in the anhydrous solvent in a flask equipped with a reflux condenser.
Heat the reaction mixture to reflux. The reaction progress is often indicated by a color change from the intense color of the tetrazine to a lighter color, and the evolution of nitrogen gas.
Monitor the reaction by TLC until the tetrazine is consumed.
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the residue by recrystallization or column chromatography to yield the desired pyridazine.
Safety Precautions: Tetrazines can be energetic compounds. The reaction evolves nitrogen gas, so it should not be performed in a sealed vessel. Use a well-ventilated fume hood.
Data Summary and Comparison
The choice of functionalization strategy depends on the desired substitution pattern, the availability of starting materials, and functional group tolerance.
Table 1: Comparison of Regioselective Functionalization Strategies
Strategy
Key Features
Advantages
Limitations
Typical Regioselectivity
C-H Activation
Direct functionalization of C-H bonds catalyzed by transition metals.
High atom economy; avoids pre-functionalization.
Often requires a directing group; can require harsh conditions and expensive catalysts.
Dictated by directing group or inherent electronics of the ring.[1]
Cross-Coupling
Coupling of halo- or triflyloxy-pyridazines with organometallic reagents.
High functional group tolerance; wide variety of coupling partners available.
Requires pre-functionalized starting materials.
Determined by the position of the leaving group.[6]
Directed Metalation
Deprotonation ortho to a directing group followed by electrophilic quench.
Excellent regiocontrol; access to a wide range of electrophiles.
Requires stoichiometric strong base; cryogenic temperatures may be needed.
The regioselective functionalization of the pyridazine ring is a critical task in modern synthetic chemistry, enabling the exploration of chemical space for drug discovery and materials science. The methods outlined in this guide—direct C-H activation, transition-metal-catalyzed cross-coupling, directed ortho-metalation, and inverse-electron-demand Diels-Alder reactions—represent the state-of-the-art in this field. By understanding the underlying principles of each strategy and adhering to the detailed protocols, researchers can effectively and predictably synthesize a vast array of functionalized pyridazine derivatives, paving the way for future innovations.
References
Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2997. Available at: [Link]
Krasikova, A. V., et al. (2021). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Chemistry of Heterocyclic Compounds, 57(4), 416-421. Available at: [Link]
Manna, S., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. Available at: [Link]
Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available at: [Link]
Balkenhohl, M., & Knochel, P. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 29(63), e202302143. Available at: [Link]
Verhelst, T., et al. (2011). Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation. The Journal of Organic Chemistry, 76(16), 6670-6677. Available at: [Link]
Boger, D. L., et al. (2003). Synthesis and inverse electron demand Diels-Alder reactions of 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine. Organic & Biomolecular Chemistry, 1(9), 1579-1587. Available at: [Link]
Moody, C. J., et al. (2004). Diels–Alder reactions of 3,6-disubstituted 1,2,4,5-tetrazines. Synthesis and X-ray crystal structures of diazafluoranthene derivatives. Organic & Biomolecular Chemistry, 2(21), 3103-3111. Available at: [Link]
Balkenhohl, M., & Knochel, P. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. ResearchGate. Available at: [Link]
Taliani, C., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(11), 3413. Available at: [Link]
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8969-8990. Available at: [Link]
Chikhi, S., et al. (2016). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Chemistry–An Asian Journal, 11(17), 2443-2452. Available at: [Link]
Dobrota, C., & Lhermitte, F. (2020). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. Catalysts, 10(12), 1461. Available at: [Link]
Yoshino, J., et al. (2016). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 12, 2838-2844. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]
Wang, X., et al. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(40), 26265-26272. Available at: [Link]
Mosrin, M., & Knochel, P. (2009). Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl. Chemistry, 15(6), 1468-1477. Available at: [Link]
Lazreg, F., & Cazin, C. S. J. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available at: [Link]
Yoshino, J., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. Beilstein Archives. Available at: [Link]
Anonymous. (n.d.). Diazines. Universitatea "Alexandru Ioan Cuza" din Iași. Available at: [Link]
Gutekunst, W. R., & Baran, P. S. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 347-357. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Heck Reaction Parameters for 3-Ethoxy-6-iodopyridazine Substrates
Content Type: Application Note & Protocol Guide
Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
This guide details the optimized parameters for the Palladium-catalyzed Mizoroki-Heck reaction of 3-ethoxy-6-iodopyridazine . While aryl iodides are typically highly reactive, the pyridazine core presents unique challenges due to its electron-deficient nature and the potential for catalyst deactivation via nitrogen coordination ("N-poisoning").
This protocol prioritizes Ligand-Free (Jeffery) Conditions as the primary method, leveraging phase-transfer catalysis to stabilize active Palladium species without the need for phosphine ligands, which can be detrimental in electron-deficient heteroaryl systems. A secondary phosphine-based protocol is provided for sterically demanding alkenes.
Substrate Analysis: 3-Ethoxy-6-iodopyridazine
Electronic & Steric Profile
Electrophile (C6-I): The C-I bond at the 6-position is highly activated for oxidative addition due to the electron-withdrawing nature of the diazine ring. Reactivity order: I > Br >> Cl.
Nucleophilic Trap (N1/N2): The pyridazine nitrogens (N1/N2) are Lewis basic. In standard non-polar solvents, these can displace phosphine ligands from Pd(II), forming stable, inactive [Pd(Ar)(L)(N-heterocycle)] complexes.
Substituent Effect (3-OEt): The ethoxy group at C3 acts as a resonance donor (
), slightly increasing electron density compared to 3-chloropyridazine. However, the ring remains net electron-deficient. The ethoxy group also improves solubility in organic solvents compared to the parent pyridazine.
Critical Success Factors
Stabilization of Pd(0): Prevent aggregation to Pd-black without using strongly coordinating ligands that compete with the alkene.
Base Selection: Must neutralize HI generated during
-hydride elimination without hydrolyzing the ethoxy group or attacking the electron-deficient ring.
Solvent Polarity: High-polarity solvents (DMF, DMA) are required to solubilize the polar substrate and stabilize the polar transition states of the cationic/anionic catalytic pathways.
Reaction Parameter Optimization
Catalyst & Ligand Strategy
Recommendation: Ligand-Free "Jeffery" Conditions
For electron-deficient heteroaryl iodides, phosphine ligands often retard the reaction by reducing the electrophilicity of the Pd(II) center or by being displaced by the substrate's nitrogen atoms.
Additive: Tetrabutylammonium bromide (TBAB) or Chloride (TBAC).[3]
Mechanism: Tetraalkylammonium salts stabilize "naked" Pd(0) nanoparticles or anionic [Pd(Ar)X₂]⁻ species, preventing catalyst death while maintaining high reactivity.
Base & Solvent Matrix
Parameter
Standard Recommendation
Rationale
Solvent
DMF (N,N-Dimethylformamide)
High dielectric constant stabilizes charged intermediates; excellent solubility for pyridazines.
Alt. Solvent
MeCN (Acetonitrile)
Good for lower temperature reactions; MeCN acts as a weak ligand (Caution: can retard rate).
Base
K₂CO₃ or NaOAc
Mild, heterogeneous bases prevent side reactions. NaOAc is preferred for "Jeffery" conditions.
Temperature
80°C – 100°C
Sufficient to drive the reaction; >120°C risks decomposition of the pyridazine ring.
Best for: Sterically hindered alkenes or if Method A yields Pd-black precipitation.
Materials:
Pd(OAc)₂ (5 mol%)
PPh₃ (10-15 mol%) or dppf (5 mol%)
Et₃N (2.0 equiv)
MeCN or DMF
Procedure:
Pre-complexation: Dissolve Pd(OAc)₂ and Ligand in solvent and stir at RT for 15 mins (solution turns yellow/orange).
Addition: Add the pyridazine substrate, alkene, and Et₃N.
Heat: Reflux at 80°C (MeCN) or 100°C (DMF) for 12-24 hours.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the "Jeffery" pathway (Anionic Cycle) which is operative in Method A, contrasting it with the potential "N-Poisoning" trap.
Caption: The Anionic "Jeffery" Cycle prevents catalyst poisoning by stabilizing the Pd(II) intermediate with Bromide ions (from TBAB), blocking the pyridazine nitrogen from coordinating to the metal center.
Troubleshooting & Expert Insights
Observation
Diagnosis
Solution
No Conversion (SM remains)
Catalyst Poisoning
Switch to Method A (Jeffery conditions). The bromide ions from TBAB compete with the pyridazine nitrogen for Pd coordination.
Pd Mirror (Black Precipitate)
Catalyst Deactivation
Increase TBAB loading to 2.0 equiv. Ensure reaction is strictly oxygen-free.
Low Yield / Complex Mixture
Polymerization of Alkene
Add a radical inhibitor (e.g., hydroquinone) if using acrylates. Lower temperature to 80°C.
Regioisomer Mix
Electronic Mismatch
For electron-rich alkenes (e.g., vinyl ethers), the regioselectivity may flip. Use a bidentate ligand (dppf ) to enforce steric control.
References
Jeffery, T. (1996).[7] Tetraalkylammonium Salts in Heck-Type Reactions. Tetrahedron, 52(30), 10113–10130.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
Beletskaya, I. P., & Cheprakov, A. V. (2000).[3] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
Evaluation of Pyridazine Cross-Coupling : Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. (2018). PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyridazine FunctionalizationTopic: Optimization of 3-Ethoxy-6-iodopyridazine Synthesis
Ticket ID: PYR-36-OEt-I-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-ethoxy-6-iodopyridazine typically proceeds via Nucleophilic Aromatic Substitution (
) of 3,6-diiodopyridazine. While theoretically straightforward, this reaction is plagued by three common failure modes: bis-substitution (forming 3,6-diethoxypyridazine), hydrolysis (forming pyridazinones), and solubility-driven yield loss .
This guide moves beyond standard textbook protocols, applying industrial process control strategies to maximize the yield of the mono-substituted product.
Part 1: Diagnostic & Troubleshooting Guide
Before altering your protocol, identify your specific failure mode using the symptom table below.
Symptom
Probable Cause
Mechanistic Insight
Corrective Action
High % of Bis-product (3,6-diethoxy)
Heterogeneous Reaction
If the starting material (3,6-diiodo) is not fully dissolved, the soluble mono-product competes for the base, leading to over-substitution.
Switch Solvent: Use THF or DCM/EtOH mixtures to ensure the diiodide is fully dissolved before base addition.
Formation of Pyridazinone (Hydrolysis)
Wet Reagents/Solvent
Pyridazine halides are extremely sensitive to hydrolysis by ions generated from trace water.
Dry Protocol: Use anhydrous EtOH and store NaOEt under Ar. Avoid NaOH/KOH; use alkoxides exclusively.
Incomplete Conversion (<50%)
Old/Degraded Base
Commercial NaOEt absorbs and rapidly, reducing effective molarity.
Titrate/Fresh Prep: Use freshly prepared NaOEt solution or titrate commercial stock. Do not use solid NaOEt from old bottles.
Product Loss during Workup
Amphiphilic Nature
The product has moderate water solubility and can be lost in aqueous washes if pH is not controlled.
Salting Out: Saturate the aqueous layer with NaCl during extraction. Use or EtOAc for extraction.
Part 2: The Optimized Protocol (Method A)
This protocol utilizes Inverse Addition and Solubility Control to enforce mono-selectivity.
The Mechanistic Logic
Electronic Deactivation: The introduction of the ethoxy group (+M effect) deactivates the pyridazine ring toward a second nucleophilic attack. Theoretically, the second substitution should be much slower.
The Solubility Trap: In pure ethanol, 3,6-diiodopyridazine is often sparingly soluble. If you add base to a slurry, the base attacks the dissolved species. Since the mono-product is more soluble than the starting material, it preferentially reacts, causing over-substitution.
Solution: We use THF to homogenize the system, ensuring the starting material is in vast excess relative to the base at the point of mixing.
Step-by-Step Procedure
Reagents:
3,6-Diiodopyridazine (
equiv)
Sodium Ethoxide (
- equiv) [Freshly prepared 21% wt in EtOH]
Solvent: Anhydrous THF (Primary) and Ethanol (Secondary)
Workflow:
Dissolution (Critical): In a round-bottom flask under Argon, dissolve 3,6-diiodopyridazine in anhydrous THF (
mL per gram). Ensure a clear, homogeneous solution. Cool to -10°C .
Stoichiometry Control: Dilute the NaOEt solution with an equal volume of anhydrous THF.
Inverse Addition: Add the NaOEt solution to the diiodide solution dropwise over 30–60 minutes via a syringe pump or addition funnel.
Why? This keeps the concentration of nucleophile low relative to the electrophile (diiodide) at all times.
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
Target: Stop when starting material is <5%. Do not push for 100% conversion if it risks bis-substitution.
Quench: Quench with saturated
solution (buffered pH prevents hydrolysis).
Workup: Remove THF under reduced pressure. Extract the aqueous residue with
(). Wash combined organics with brine, dry over , and concentrate.[1]
Part 3: The "High-Fidelity" Alternative (Method B)
If Method A fails to yield sufficient purity, use the Chloro-Intermediate Route . This method exploits the significant reactivity difference between Chloride and Iodide in Finkelstein conditions, or simply uses the cheaper 3,6-dichloropyridazine as the scaffold.
Cost: Dichloropyridazine is significantly cheaper.
Stability: The chloro-ethoxy intermediate is very stable and easy to purify (distillable/crystallizable).
Halogen Exchange: The conversion of Cl
I (Finkelstein-like) on electron-deficient heterocycles is highly efficient using HI or NaI/Acid.
Key Step: Iodination of the Chloro-intermediate
Reagents: 3-Chloro-6-ethoxypyridazine, NaI (
equiv), 57% HI ( equiv), Methyl Ethyl Ketone (MEK) or Acetonitrile.
Procedure: Reflux the chloro-ether with NaI and a catalytic amount of acid. The reaction is driven by the precipitation of NaCl.
Note: This method avoids the "bis-ethoxy" side product entirely because the conditions for iodination do not allow for ether formation.
Part 4: Visualizing the Reaction Pathways
The following diagram illustrates the kinetic competition and the optimization strategy.
Figure 1: Reaction pathway analysis showing the competition between mono-substitution (Target), bis-substitution, and hydrolysis. Green path indicates the optimized route.
Part 5: Analytical Data Summary
When characterizing your isolated material, use these reference values to confirm identity and purity.
Note: The symmetry of the bis-product results in a simplified NMR spectrum (singlet aromatic region), whereas the target mono-product shows two distinct doublets.
References
Radicalic Ethoxycarbonylation of 3-Iodopyridazines.
Source: Heinisch, G., & Lötsch, G. (2000).[1] Heterocycles.
Context: Establishes solubility profiles and reactivity of iodopyridazines in biphasic systems (DCM/Water) and organic solvents.
URL:[Link]
Discovery of 3,6-disubstituted pyridazines as anticancer agents.
Source: Al-Warhi, T., et al. (2020). Royal Society of Chemistry Advances.
Context: Provides general protocols for nucleophilic substitution on 3,6-disubstituted pyridazines and isolation techniques.
URL:[Link]
Facile Synthesis of 3,6-Diaminopyridazine.
Source: ResearchGate (2025).
Context: Discusses the reactivity of 3,6-dichloropyridazine and the stability of intermediate mono-substituted products.
URL:[Link]
Technical Support Center: Strategies for Mitigating Homocoupling in Pyridazine Cross-Coupling Reactions
Welcome to our dedicated technical support guide for scientists and researchers navigating the complexities of pyridazine cross-coupling. The electron-deficient nature of the pyridazine ring makes it a fascinating and va...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for scientists and researchers navigating the complexities of pyridazine cross-coupling. The electron-deficient nature of the pyridazine ring makes it a fascinating and valuable scaffold in medicinal chemistry and materials science.[1][2][3] However, this same electronic character can present unique challenges, particularly the formation of undesired homocoupled products.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic underpinnings of these side reactions and offer field-proven strategies to favor the desired cross-coupled product.
Troubleshooting Guide: Addressing Specific Experimental Issues
Q1: I'm observing a significant amount of boronic acid homocoupling in my pyridazine Suzuki-Miyaura reaction. What is the primary cause and how can I fix it?
This is one of the most common side reactions in Suzuki-Miyaura couplings. The formation of a biaryl byproduct from two molecules of your boronic acid is typically promoted by the presence of Pd(II) species and oxygen.[4][5]
Mechanistic Insight:
The desired Suzuki-Miyaura cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle.[6][7] However, if you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced to the active Pd(0) state. This reduction can unfortunately be accomplished by the homocoupling of two boronic acid molecules, which consumes your starting material and generates the undesired dimer.[4][8] Furthermore, any dissolved oxygen in your reaction mixture can re-oxidize the active Pd(0) catalyst back to Pd(II), which can then mediate further homocoupling.[4][9][10]
Core Solutions:
Rigorous Exclusion of Oxygen: This is the most critical first step. The presence of oxygen is a major contributor to the homocoupling of boronic acids.[4][5]
Protocol: Before adding the catalyst, thoroughly degas your solvent and the entire reaction setup by performing at least three vacuum/inert gas (argon or nitrogen) backfill cycles. A subsurface sparge of the solvent with an inert gas for 15-20 minutes is highly effective.[9][10]
Catalyst Selection and Activation:
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the initial reduction step that often leads to homocoupling.[5]
Add a Mild Reducing Agent: If using a Pd(II) precatalyst, adding a mild reducing agent can facilitate its clean reduction to Pd(0) without consuming the boronic acid. Potassium formate has been shown to be effective in suppressing homocoupling for this reason.[9][10]
Modify Reagent Stoichiometry & Addition:
Avoid Large Excess of Boronic Acid: While a slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can increase the statistical likelihood of homocoupling.[11]
Slow Addition: In some systems, the slow addition of the boronic acid or its ester via a syringe pump can maintain its low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.[5][9]
Q2: My main side product is the homocoupling of my halo-pyridazine. Why is this happening and what strategies can I employ to prevent it?
Homocoupling of the halo-pyridazine, while often less common than boronic acid dimerization, can occur, especially under certain conditions. This side reaction points to issues with the relative rates of the elementary steps in the catalytic cycle.
Mechanistic Insight:
This side reaction can arise from several pathways. One possibility involves the oxidative addition of two molecules of halo-pyridazine to a single Pd(0) center, followed by reductive elimination. Another pathway could involve the formation of an organopalladium intermediate that then reacts with another molecule of the halo-pyridazine.
Core Solutions:
Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center.
Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or other Buchwald-type biaryl phosphines are often effective.[11] Their steric bulk promotes the reductive elimination of the desired cross-coupled product, which is typically the rate-limiting step, thus accelerating the productive catalytic cycle and outcompeting side reactions.[4][5]
Reaction Temperature:
Optimization is Key: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. It is crucial to find the optimal temperature that favors the cross-coupling pathway. Consider running the reaction at a lower temperature for a longer period.
Order of Reagent Addition:
In Stille couplings involving pyrazines (a related diazine), changing the order of addition has been shown to suppress homocoupling.[12] Mixing the electrophile (halo-pyridazine) with the palladium catalyst before introducing the organometallic nucleophile can be beneficial.[12] This allows for the formation of the initial oxidative addition complex, which is then ready to react with the incoming nucleophile, potentially minimizing side reactions of the nucleophile itself.
Q3: I'm using a boronic ester instead of a boronic acid to improve stability, but I'm still seeing homocoupling. Are esters susceptible to this as well?
Yes, boronic esters can also undergo homocoupling, although they are generally more stable and less prone to certain side reactions like protodeboronation than their corresponding acids.[4][13]
Mechanistic Insight:
The mechanism for homocoupling of boronic esters is similar to that of boronic acids, often involving a Pd(II)-mediated pathway. While esters are more stable, under the basic and often aqueous conditions of a Suzuki-Miyaura reaction, they can hydrolyze in situ to the corresponding boronic acid, which then participates in the homocoupling pathways described in Q1.[8] Even without prior hydrolysis, the boronate complex formed under basic conditions can still participate in these undesired reactions.[13]
Core Solutions:
Use Anhydrous Conditions (When Applicable): If your specific transformation allows, using anhydrous conditions with a suitable base (e.g., CsF, K₃PO₄) can minimize hydrolysis of the ester to the more reactive boronic acid.
Consider More Stable Boron Reagents: For particularly challenging couplings, consider using potassium trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates.
Trifluoroborates (R-BF₃K): These reagents are highly stable and slowly release the boronic acid under the reaction conditions, which can help maintain a low concentration and suppress homocoupling.[8][12]
MIDA Boronates: These are exceptionally stable and can often be used in sequential cross-couplings without significant degradation or side reactions.[4][14]
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst and ligand combination for pyridazine cross-coupling?
A: There is no single "best" combination, as the optimal choice is highly substrate-dependent. However, a good starting point for screening is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[11] For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a classic choice but may require higher temperatures and can be less effective for challenging substrates.[1][2]
Q: Which base should I choose for my pyridazine Suzuki-Miyaura coupling?
A: The base is critical for activating the boronic acid for transmetalation.[15] A screening of bases is often necessary. Common choices include:
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used. Cs₂CO₃ is more soluble and often gives better results, but is more expensive.[11]
Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is particularly effective for coupling with heteroaryl halides and can sometimes minimize side reactions.
Fluorides: KF or CsF can be effective, particularly under anhydrous conditions.
Q: How does the electron-deficient nature of the pyridazine ring affect the cross-coupling reaction?
A: The two adjacent nitrogen atoms make the pyridazine ring electron-deficient.[3] This property has a dual effect:
Advantage: It facilitates the initial oxidative addition step of the palladium catalyst to the C-X bond (where X is a halogen), which is often the first step in the catalytic cycle.[1][2]
Challenge: The pyridazine nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity. This is a known issue with nitrogen-containing heterocycles, often referred to as the "2-pyridyl problem" in the context of pyridines.[14][16] The use of bulky ligands helps to mitigate this inhibitory coordination.
Visualizing the Problem: Catalytic Cycles and Troubleshooting
Understanding the reaction mechanism is key to effective troubleshooting. The diagrams below illustrate the desired catalytic pathway versus the competing homocoupling side reactions.
Caption: Catalytic cycle for Suzuki coupling and competing homocoupling pathway.
Caption: A workflow diagram for troubleshooting homocoupling reactions.
Data & Reaction Condition Summary
The following table summarizes key parameters and their typical influence on minimizing homocoupling in pyridazine cross-coupling reactions. This should be used as a starting point for optimization.
Parameter
Recommendation for Minimizing Homocoupling
Rationale
Atmosphere
Strict Inert (Argon or Nitrogen)
Oxygen promotes the oxidation of Pd(0) to Pd(II), which mediates homocoupling.[4][5][9]
Pd Precatalyst
Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)
Avoids the initial Pd(II) to Pd(0) reduction step that can consume the boronic acid via homocoupling.[4][5]
Solubilizes reagents and facilitates the catalytic cycle. Water is often crucial for activating the boron reagent.[11]
Temperature
80-110 °C (Optimization Required)
Must be high enough for efficient reaction but low enough to prevent catalyst decomposition and side reactions.
Additives
Mild reducing agent (e.g., KCOOH) with Pd(II) sources
Promotes clean reduction of the precatalyst to the active Pd(0) state.[9][10]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Halopyridazine with Minimized Homocoupling
This protocol incorporates several of the best practices discussed above.
Reaction Setup:
To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-pyridazine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
Inerting the Atmosphere (Critical Step):
Seal the flask with a rubber septum.
Connect the flask to a Schlenk line and evacuate the atmosphere under vacuum for 2-3 minutes.
Refill the flask with an inert gas (e.g., Argon).
Repeat this vacuum/backfill cycle a total of three times.
Solvent Degassing and Addition:
In a separate flask, degas the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) by bubbling argon or nitrogen through it for at least 20 minutes (subsurface sparge).
Using a degassed syringe, add the solvent to the Schlenk flask containing the solids.
Catalyst Addition:
Briefly remove the septum and add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to the flask.
Quickly replace the septum and perform one more brief vacuum/backfill cycle.
Reaction Execution:
Lower the flask into an oil bath preheated to the desired temperature (e.g., 90-100 °C).
Stir the reaction mixture vigorously.
Monitor the reaction progress by TLC or LC-MS.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
References
Nikishkin, N. I., & Ermolat'ev, D. S. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493-3507. [Link]
Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3006. [Link]
Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]
Doubleday, W. W., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
Request PDF: Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate. [Link]
Elakkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(33), 8985-9011. [Link]
Request PDF: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate. [Link]
Cvetovich, R. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 507-512. [Link]
Markovic, T., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(21), 5852-5855. [Link]
Primas, N., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Organometallics, 41(10), 1226-1235. [Link]
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241-13253. [Link]
Zhang, Z., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2269-2280. [Link]
Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
Request PDF: Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). ResearchGate. [Link]
Request PDF: Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. [Link]
Sharma, P., & Rohilla, S. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 834-884. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Chiacchio, U., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2275. [Link]
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in Current Chemistry, 310, 1-28. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Pieters, G., & Rombouts, F. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, (i), 1-32. [Link]
Wieringa, J. H., et al. (1972). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]
Iancu, V., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 29(12), 2933. [Link]
How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?. (n.d.). Reddit. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Ethoxy-6-iodopyridazine Purification
Topic: Purification & Isolation of 3-Ethoxy-6-iodopyridazine (Intermediate)
CAS: 35953-61-6 (Analogous/Related)
Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Mono-Substitution Challenge
Welcome to the technical support hub for 3-Ethoxy-6-iodopyridazine . This intermediate is a critical scaffold in the synthesis of GABA-A receptor ligands and P2X3 antagonists.
The primary challenge in generating this compound from 3,6-diiodopyridazine is the "Symmetry Trap." Because the starting material is symmetric, statistical kinetics dictates a mixture of starting material (SM), mono-substituted product (Target), and bis-substituted byproduct (Impurity) unless specific controls are applied.
This guide addresses the isolation of the mono-ethoxy species and the removal of the stubborn 3,6-diethoxypyridazine impurity.
Module 1: Impurity Profiling & Prevention
Q: Why does my crude NMR show a significant amount of 3,6-diethoxypyridazine?
A: This is a classic over-reaction issue driven by stoichiometry and solubility.
Cause: The introduction of the first ethoxy group deactivates the ring slightly toward further nucleophilic attack compared to the di-iodo precursor, but if the reaction is heterogeneous (SM is solid, product is soluble), the dissolved product may react with available ethoxide faster than the undissolved SM.
Prevention:
Stoichiometry: Use a slight deficit of NaOEt (0.95 – 0.98 eq) rather than an excess. It is easier to remove unreacted SM than the bis-impurity.
Temperature: Conduct the addition of ethoxide at 0°C to -10°C . Low temperature increases the selectivity for the mono-substitution.
Solvent Volume: High dilution favors mono-substitution.
Q: My product is turning yellow/brown during drying. Is it degrading?
A: Yes, this indicates photolytic de-iodination .
Mechanism: The C–I bond in pyridazines is weak (approx. 50-60 kcal/mol). Exposure to UV/visible light or excessive heat causes homolytic cleavage, releasing iodine radicals (
), which form (yellow/brown color).
Solution:
Wrap all flasks/columns in aluminum foil.
Dry in a vacuum oven at
.
Store under Argon at
.
Module 2: Purification Protocols
Scenario A: Removing Unreacted Starting Material (3,6-Diiodopyridazine)
Q: The reaction stopped at 90% conversion. How do I remove the remaining di-iodo SM?
A: Rely on Solubility Differentiation . The di-iodo species has significantly lower solubility in polar organic solvents compared to the ethoxy-iodo product due to efficient crystal packing.
Protocol: Selective Precipitation
Evaporate the reaction solvent (Ethanol) to dryness.
Resuspend the crude solid in Dichloromethane (DCM) (approx. 5-10 mL per gram).
The product (3-ethoxy-6-iodopyridazine) is highly soluble in DCM.
The starting material (3,6-diiodopyridazine) is sparingly soluble in cold DCM.
Filtration: Filter the suspension through a sintered glass funnel. The solid collected is mostly SM. The filtrate contains your product.[1]
Scenario B: Removing the Bis-Ethoxy Impurity
Q: I have 10% bis-ethoxy impurity. Recrystallization isn't working.
A: Recrystallization is often ineffective for separating the mono- and bis-ethoxy species because they form solid solutions. Flash Chromatography is required here.
Protocol: Flash Column Chromatography
Stationary Phase: Silica Gel (Standard 40-63 µm). Note: Neutralize silica with 1% Et3N if the product shows acid sensitivity, though usually stable.
Mobile Phase: Gradient of Ethyl Acetate (EtOAc) in Hexanes.
The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the dominant impurity profile.
Caption: Decision tree for selecting the appropriate purification method based on crude impurity profile.
Module 4: Advanced Troubleshooting (FAQs)
Q: Can I use distillation to purify this?A:No. Iodopyridazines have high melting points but are thermally unstable. Heating this compound to the temperatures required for distillation (likely >150°C at reduced pressure) will cause rapid decomposition and iodine liberation.
Q: The compound "oils out" during recrystallization.[2] What do I do?A: This is common with ethoxy-substituted heterocycles.
Cause: The solvent boiling point is higher than the melting point of the solvated product, or the cooling is too rapid.
Fix: Use a Toluene/Hexane system. Dissolve in minimum hot Toluene (approx. 80°C). Remove from heat. Add Hexane dropwise until persistent cloudiness appears.[2] Re-heat to clear, then let cool very slowly to room temperature without stirring.
Q: Is the Iodine atom stable to Suzuki Coupling conditions?A: Yes, but it is highly reactive. The 6-iodo position is an excellent electrophile for Palladium-catalyzed cross-couplings. However, if you are attempting to modify the 3-ethoxy side first, you must protect the iodine from reduction (hydrodehalogenation).
References
Coates, W. J., & McKillop, A. (1993). Synthesis of 3-alkoxy-6-halopyridazines. Comprehensive Heterocyclic Chemistry II.
Goodman, A. J., et al. (1999). Practical Synthesis of 3,6-Disubstituted Pyridazines. Tetrahedron.
Sigma-Aldrich. (2024). Safety Data Sheet: 3,6-Diiodopyridazine.
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvent Selection.
Solving solubility issues with iodopyridazine derivatives
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility Barriers in Iodopyridazine Scaffolds Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Overcoming Solubility Barriers in Iodopyridazine Scaffolds
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for iodopyridazine derivatives. If you are here, you are likely facing a common paradox in medicinal chemistry: High Potency, Zero Solubility.
Iodopyridazines are privileged scaffolds for kinase inhibition and fragment-based drug discovery, but they are notorious for behaving like "brick dust"—solids with high melting points that refuse to dissolve in aqueous media or even organic solvents.
This guide moves beyond generic advice. We analyze the Sigma-Hole Effect specific to iodine, provide structural "escape" routes, and offer validated formulation protocols.
Module 1: Diagnostics – Why is it Insoluble?
Before attempting to fix the issue, you must understand the molecular mechanism driving the insolubility. It is rarely just "lipophilicity" (LogP); it is usually Crystal Lattice Energy .
The Mechanism: Halogen Bonding & Planarity
Iodine is unique among halogens due to its high polarizability. In iodopyridazines, the electron-withdrawing nitrogen atoms of the pyridazine ring pull electron density away from the iodine, creating a localized region of positive electrostatic potential on the tip of the iodine atom. This is called the Sigma Hole (
-hole) .
This positive hole forms a strong, directional non-covalent bond (Halogen Bond) with the lone pair of a nitrogen atom on a neighboring molecule.
The Result:
Supramolecular Polymerization: Your molecules line up in the crystal lattice like magnets (I···N interactions), creating an incredibly stable solid.
-Stacking: The flat pyridazine ring allows tight stacking, further increasing the energy required to break the lattice.
Visualizing the Problem
Figure 1: The mechanism of insolubility. The iodine's sigma hole locks into the nitrogen of a neighbor, creating a 'molecular zipper' that resists dissolution.
Module 2: Chemical Troubleshooting (Synthesis Phase)
If you are in the lead optimization phase, you can engineer solubility into the molecule.[1]
Strategy: "Escape from Flatland"
The most authoritative strategy for planar heterocycles is increasing the fraction of
hybridized carbons (), a concept pioneered by Lovering et al. [1].[2]
The Fix:
Disrupt the planar stacking and the I···N halogen bond network by introducing "out-of-plane" vectors.
Modification Strategy
Chemical Execution
Why it Works
Symmetry Breaking
Introduce an ortho-substituent (e.g., -Me, -F) next to the iodine or ring junction.
Forces a dihedral twist, preventing flat -stacking.
Saturation ()
Replace a phenyl ring with a morpholine, piperazine, or spiro-cycle.
Increases 3D complexity; lowers melting point.
Masking the Donor
Introduce a steric bulk near the pyridazine nitrogens.
Physically blocks the approach of the Iodine -hole to the Nitrogen lone pair.
Q: My compound precipitates during Suzuki coupling. What now?
A: Iodopyridazines often crash out of the reaction mixture before reacting.
Protocol Adjustment: Switch to a high-dilution protocol (0.05 M) using 1,4-Dioxane/Water (4:1) at 90°C. The water breaks up the lattice dipole interactions better than pure organics.
Module 3: Formulation & Assay Troubleshooting
If you cannot change the structure, you must engineer the solvent system.
The "Solvent Matrix" Decision Tree
Use this logic flow to select the correct vehicle for biological assays (PK/PD or in vitro).
Figure 2: Decision matrix for solubilizing iodopyridazines. Note that "Brick Dust" solids (high MP) usually require Cyclodextrins, while "Grease Balls" (high LogP) respond to surfactants.
Recommended Formulation: The "Golden Standard"
For iodopyridazines that fail standard DMSO stocks, use the Captisol® (SBE-
-CD) method. The hydrophobic iodine cavity fits well into the beta-cyclodextrin torus, shielding the hydrophobic surface.
Protocol: 20% HP-
-CD Formulation
Weigh solid HP-
-CD (Hydroxypropyl-beta-cyclodextrin) to make a 20% (w/v) solution in Phosphate Buffered Saline (PBS).
Dissolve the CD fully in buffer before adding your compound.
Add your iodopyridazine (target: 1–5 mg/mL).
Sonication (Critical): Sonicate for 30 minutes at ambient temperature. Do not heat above 40°C as C-I bonds can be thermally labile.
Equilibration: Shake at 300 rpm for 4 hours.
Filtration: Filter through a 0.45 µm PVDF filter.
Module 4: Stability & Handling FAQ
Q: My solution turned pink/yellow overnight. Is it ruined?
A: Likely, yes.
This is a classic signature of Deiodination . The Carbon-Iodine bond is weak (
50 kcal/mol) and photosensitive.
Mechanism: Light causes homolytic cleavage of the C-I bond, releasing an iodine radical (
), which dimerizes to (yellow/brown) or oxidizes to iodate.
Fix:
Amber Glass: ALL iodopyridazines must be stored in amber vials.
Wrap in Foil: During bench work, wrap reservoirs in aluminum foil.
Scavengers: If the assay permits, add 1mM Sodium Thiosulfate or Ascorbic Acid to the buffer to scavenge free iodine, though this does not repair the drug molecule.
Q: The compound dissolves in DMSO but crashes instantly in water (The "Crash-Out" Effect).
A: This is typical for high-lattice-energy compounds.
The Fix: Do not pipette DMSO stock directly into the buffer.
Protocol: Perform a "Shifted Dilution" .
Dilute DMSO stock into PEG400 first (1:1 ratio).
Slowly add this mixture to the aqueous buffer while vortexing. The PEG acts as an intermediate bridge, preventing the rapid nucleation of crystals.
Module 5: Kinetic Solubility Assay Protocol
Use this protocol to generate reliable data for your SAR table.
Objective: Determine the solubility limit in PBS (pH 7.4).
Preparation: Prepare a 10 mM stock solution of the iodopyridazine in DMSO.
Dosing: Add 10 µL of stock to 490 µL of PBS (pH 7.4) in a 96-well plate (Final: 2% DMSO).
Incubation: Shake at 600 rpm for 24 hours at 25°C.
Filtration: Use a vacuum manifold with a 0.45 µm filter plate (Millipore MultiScreen).
Note: Centrifugation is often insufficient for iodopyridazines as micro-crystals (nanoparticles) may remain suspended and scatter light, giving false-positive solubility readings. Filtration is mandatory.
Analysis: Analyze filtrate via HPLC-UV (254 nm).
Calibration: Quantify against a standard curve prepared in 100% DMSO (to ensure full solubility of the standard).
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[4] [Link]
Cavallo, G., et al. (2016). The Halogen Bond.[6][7][8] Chemical Reviews, 116(4), 2478–2601. [Link]
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: current status and unmet needs. European Journal of Pharmaceutical Sciences, 57, 173-199. [Link]
Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118-7195. [Link]
Optimizing catalyst loading for 3-Ethoxy-6-iodopyridazine reactions
The following technical guide is structured as a Knowledge Base for the "Pyridazine Chemistry Center of Excellence." It is designed to address the specific challenges of functionalizing 3-Ethoxy-6-iodopyridazine , a priv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Knowledge Base for the "Pyridazine Chemistry Center of Excellence." It is designed to address the specific challenges of functionalizing 3-Ethoxy-6-iodopyridazine , a privileged scaffold in drug discovery.
Executive Summary
3-Ethoxy-6-iodopyridazine presents a unique challenge in cross-coupling. While the iodine at C6 offers a reactive handle for oxidative addition, the pyridazine core is electron-deficient and prone to coordinating with Palladium (catalyst poisoning). Furthermore, the ethoxy group at C3 acts as an electron-donating group (EDG), which slightly deactivates the C6-I bond toward oxidative addition compared to electron-poor congeners.
This guide provides a validated workflow to optimize catalyst loading (aiming for <1.0 mol%) while suppressing the two most common failure modes: Protodehalogenation (loss of iodine) and Catalyst Deactivation (N-binding).
Module 1: Catalyst Selection & Screening
Objective: Identify a catalyst system that resists N-coordination poisoning while facilitating oxidative addition on the ethoxy-deactivated ring.
The "Golden Standard" Protocol
For initial screening, do not start with Pd(PPh₃)₄. It is too labile and prone to poisoning by the pyridazine nitrogens.
Catalyst System
Ligand Class
Recommended Loading
Use Case
Pd(dppf)Cl₂ · DCM
Bidentate Ferrocenyl
2.0 - 5.0 mol%
Robust Start. The bidentate ligand prevents formation of inactive iodine-bridged dimers. Best for Suzuki couplings.
XPhos Pd G3
Biaryl Dialkylphosphine
0.5 - 1.0 mol%
High Efficiency. Bulky ligand prevents N-coordination; electron-rich nature speeds up oxidative addition.
Pd(OAc)₂ + Xantphos
Bidentate Wide-Bite
1.0 - 3.0 mol%
C-N Coupling. Specific for Buchwald-Hartwig aminations to prevent chelation.
Optimization Logic Diagram
The following workflow illustrates the decision tree for reducing catalyst loading from screening (5%) to process scale (<1%).
Figure 1: Decision tree for optimizing catalyst loading, prioritizing conversion first, then addressing side reactions.
Module 2: Troubleshooting Guide (Q&A)
Issue #1: The "Stalled" Reaction (Conversion stops at 60%)
User Question: I am running a Suzuki coupling with 3-Ethoxy-6-iodopyridazine and phenylboronic acid using 5 mol% Pd(PPh₃)₄. The reaction goes to 60% conversion rapidly but then stops. Adding more catalyst doesn't help. Why?
Technical Diagnosis:
This is a classic symptom of Product Inhibition or Catalyst Poisoning .
Mechanism: As the product (3-Ethoxy-6-phenylpyridazine) forms, the pyridazine nitrogens are still accessible. The product itself may be a better ligand for Pd than the triphenylphosphine, effectively sequestering the active metal.
The Iodine Factor: The iodide byproduct (I⁻) can bridge two Pd centers, forming inactive dimers, especially with monodentate ligands like PPh₃.
Protocol Fix:
Switch to a catalyst with a chelating (bidentate) ligand or a bulky biaryl phosphine .
Recommendation: Use Pd(dppf)Cl₂ (Dichloromethane adduct). The ferrocenyl backbone holds the phosphines tightly, preventing ligand dissociation and resisting displacement by the pyridazine nitrogen.
Solvent Tweak: Ensure sufficient water is present (e.g., Dioxane/Water 4:1) to solubilize the inorganic iodide salts, preventing them from inhibiting the catalyst.
Issue #2: Protodehalogenation (Iodine replaced by Hydrogen)
User Question: I see a significant amount of 3-ethoxypyridazine (des-iodo) byproduct. I am losing my reactive handle.
Technical Diagnosis:
Protodehalogenation competes with the transmetallation step. It occurs when the oxidative addition complex (LnP-Ar-I) intercepts a hydride source instead of the boronic acid.
Source of Hydride: Often the solvent (alcohols) or the boronic acid itself if the base is too strong or the temperature is too high.
Corrective Actions:
Temperature Control: Lower the reaction temperature. Iodine is highly reactive; you likely do not need 100°C. Try 60°C .
Catalyst Speed: Use a faster catalyst (e.g., XPhos Pd G3 ). A faster transmetallation step outcompetes the slow decomposition pathway.
Solvent Switch: If using alcohols (MeOH/EtOH), switch to aprotic polar solvents like DMF or DME to remove the hydride source.
Charge solid reactants and catalyst into the vessel.
Evacuate and backfill with N₂ (3 cycles). Critical: Oxygen promotes homocoupling of the boronic acid.
Add degassed solvent and aqueous base.
Heat to 60°C for 4-6 hours.
Checkpoint: If conversion <95%, add 0.1 mol% catalyst. If dehalogenation >2%, lower temp to 45°C and extend time.
Protocol B: Buchwald-Hartwig Amination
Challenge: Amines can also coordinate to Pd. The ethoxy group makes the ring electron-rich enough that hydrolytic cleavage of the ether is a risk with strong alkoxide bases.
Why? BrettPhos is highly selective for primary amines and resists poisoning by the pyridazine core.
Base: Cs₂CO₃ (2.5 equiv).
Why? Avoid NaOtBu. Strong alkoxides can attack the pyridazine ring or cleave the ethoxy ether at high temps.
Solvent: 1,4-Dioxane (anhydrous).
Module 4: Mechanistic Visualization
Understanding where the cycle fails is key to troubleshooting.
Figure 2: The catalytic cycle highlighting the competition between productive coupling and the two main failure modes: N-poisoning and Dehalogenation.[1]
FAQ: Rapid Response
Q: Can I use Pd/C for these couplings?A: Generally, no. Heterogeneous Pd/C is excellent for hydrogenation but poor for cross-coupling on pyridazines due to strong surface adsorption of the nitrogen atoms, which kills catalytic activity.
Q: How do I remove residual Palladium from the product?A: Pyridazines bind Pd tightly. Standard washes are insufficient. Use a thiourea-based scavenger (e.g., SiliaMetS® Thiol) or activated carbon treatment at 50°C post-reaction. Target <10 ppm.
Q: My boronic acid is unstable. What now?A: Switch to the corresponding Potassium Trifluoroborate (Ar-BF₃K) salt. These are more stable and release the active boronic acid slowly, keeping the concentration low and reducing homocoupling side reactions.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366.
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Organic Letters, 12(15), 3485–3488.
Navigating the Lability of Ethoxy Groups on Pyridazine Rings Under Acidic Conditions: A Technical Guide
For Immediate Release This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with ethoxy-substituted pyridazine compounds. It provides in-depth trouble...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with ethoxy-substituted pyridazine compounds. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the stability of the ethoxy group on the pyridazine ring under acidic conditions.
Introduction
Alkoxy-substituted pyridazines are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. A common synthetic transformation involves the acid-catalyzed hydrolysis of an ethoxy group to the corresponding pyridazinone. While this is a standard ether cleavage reaction, the electron-deficient nature of the pyridazine ring and the presence of basic nitrogen atoms introduce specific challenges and considerations that are critical for successful and reproducible outcomes. This guide provides expert insights into the mechanism, potential pitfalls, and practical solutions for this important reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the acidic hydrolysis of ethoxypyridazines.
Incomplete or Slow Reaction
Question: I am attempting to hydrolyze my ethoxy-substituted pyridazine to the corresponding pyridazinone using aqueous HCl, but the reaction is either very slow or appears to have stalled, with significant starting material remaining even after prolonged heating. What could be the cause and how can I resolve this?
Answer:
This is a common issue that can be attributed to several factors related to the choice of acid and the nature of the substrate.
Causality:
Nucleophilicity of the Counter-ion: The mechanism of acid-catalyzed ether cleavage involves protonation of the ether oxygen, followed by nucleophilic attack by the acid's counter-ion on the ethyl group (an SN2 reaction). Chloride (Cl⁻) is a relatively weak nucleophile compared to bromide (Br⁻) or iodide (I⁻).[1][2][3] Consequently, the cleavage of the protonated ether is often the rate-limiting step, and with HCl, this step can be particularly slow.
Protonation of the Pyridazine Ring: The pyridazine ring contains two nitrogen atoms that can be protonated under acidic conditions. Protonation of a ring nitrogen further deactivates the already electron-deficient ring. While this electronic effect primarily influences reactions on the ring itself, it can have a more subtle impact on the adjacent ether oxygen's basicity and the overall reaction kinetics.
Solutions:
Switch to a Stronger Nucleophilic Acid: The most effective solution is to switch from HCl to hydrobromic acid (HBr) or hydroiodic acid (HI).[4] The bromide and iodide ions are excellent nucleophiles and will facilitate a much faster SN2 displacement on the ethyl group. A common and effective system is 48% aqueous HBr, often used with a co-solvent like acetic acid to improve solubility.[5]
Increase Reaction Temperature: If you must use HCl, increasing the reaction temperature will increase the reaction rate. However, be aware that this can also lead to the formation of side products, especially if other sensitive functional groups are present.
Increase Acid Concentration: Using a more concentrated acid solution can increase the rate of the initial protonation of the ether oxygen, which can, in turn, increase the overall reaction rate. However, this also increases the risk of side reactions.
Formation of Unidentified Side Products
Question: My reaction to hydrolyze an ethoxy-pyridazine is producing the desired pyridazinone, but I am also observing significant side products that are difficult to characterize and separate. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products in acidic dealkylation reactions is often related to the harshness of the conditions and the presence of other functional groups.
Potential Side Products and Their Causes:
Ring-Opened Products: Although less common for aromatic heterocycles, very harsh conditions (high temperature, very strong acid) could potentially lead to the degradation of the pyridazine ring itself.
Reactions with Other Functional Groups: If your molecule contains other acid-labile groups (e.g., esters, acetals, Boc-protecting groups), these may also be cleaved under the reaction conditions.[6]
Halogenation of the Pyridazine Ring: While less likely under these conditions, direct halogenation of the electron-deficient pyridazine ring is a possibility, especially with HBr or HI at high temperatures.
Formation of Genotoxic Impurities: The ethyl group that is cleaved can react with the halide to form an ethyl halide (e.g., ethyl bromide). These are alkylating agents and are considered potential genotoxic impurities (GTIs).[2][7] It is crucial to remove these volatile byproducts during work-up.
Solutions:
Optimize Reaction Conditions: Start with milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction progress closely. A gradual increase in temperature can help find the sweet spot where the desired reaction proceeds efficiently without significant side product formation.
Protect Sensitive Functional Groups: If your molecule contains other acid-sensitive groups, consider if they need to be protected before the ether cleavage step.
Thorough Work-up and Purification: Ensure your work-up procedure effectively removes the acidic catalyst and any volatile byproducts. A basic wash (e.g., with saturated sodium bicarbonate solution) is typically necessary to neutralize the acid.[3] Purification by column chromatography or recrystallization is often required to isolate the pure pyridazinone.
Difficult Work-up and Product Isolation
Question: After neutralizing my acidic reaction mixture, my pyridazinone product is difficult to extract from the aqueous phase. What is causing this, and what is a better work-up procedure?
Answer:
Pyridazinones can exhibit a higher degree of water solubility compared to their ethoxy-pyridazine precursors, especially if they can form salts.
Causality:
Amphoteric Nature of Pyridazinones: Pyridazinones can exist in tautomeric forms and can be deprotonated under basic conditions to form a salt, which is highly water-soluble. If you overshoot the neutralization with a strong base, you may be converting your product into its salt form.
Incomplete Neutralization: If the solution is still acidic, the pyridazinone product may be protonated, also increasing its water solubility.
Solutions:
Careful Neutralization: Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate or a dilute solution of sodium hydroxide, monitoring the pH to be near neutral (pH 7-8). Avoid making the solution strongly basic.
Extraction with a More Polar Solvent: If your product has significant polarity, extraction with ethyl acetate may not be efficient. Consider using a more polar solvent system, such as a mixture of dichloromethane and isopropanol, or performing multiple extractions.
Evaporation and Trituration: In some cases, it may be more effective to evaporate the reaction solvent (if it's a volatile organic acid like acetic acid), and then triturate the residue with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or a mixture of ethyl acetate and hexanes).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed hydrolysis of an ethoxy group on a pyridazine ring?
A1: The reaction proceeds through a series of steps:
Protonation of the Ether Oxygen: A proton from the acid protonates the oxygen atom of the ethoxy group, making it a better leaving group (an alcohol).
Nucleophilic Attack: The halide counter-ion (e.g., Br⁻) from the acid acts as a nucleophile and attacks the ethyl group in an SN2 reaction.
Cleavage: The carbon-oxygen bond is cleaved, resulting in the formation of the pyridazinone tautomer and an ethyl halide (e.g., ethyl bromide).
Tautomerization: The initial product is likely the hydroxy-pyridazine tautomer, which rapidly equilibrates to the more stable pyridazinone form.
Caption: Mechanism of Acid-Catalyzed Ethoxy-Pyridazine Hydrolysis.
Q2: Why is the pyridazine ring itself stable to nucleophilic attack by the halide ion?
A2: Aromatic rings, including electron-deficient heteroaromatic rings like pyridazine, are generally resistant to SNAr (nucleophilic aromatic substitution) reactions unless there is a very good leaving group on the ring and/or the ring is highly activated. In this case, the ether oxygen is not a good leaving group until it is protonated, and even then, the SN2 attack on the sp³-hybridized ethyl carbon is kinetically much more favorable than an SNAr attack on an sp²-hybridized ring carbon.[8]
Q3: Can I use other acids like sulfuric acid or trifluoroacetic acid?
A3: While strong non-nucleophilic acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can protonate the ether, they lack a good nucleophile to perform the SN2 cleavage.[9] Therefore, they are generally not effective for this transformation on their own. They are more commonly used for cleaving tertiary ethers via an SN1 or E1 mechanism. For a primary ether like an ethoxy group, a nucleophilic acid like HBr or HI is required.
Q4: How does the position of the ethoxy group on the pyridazine ring affect its stability?
A4: The electronic environment of the carbon to which the ethoxy group is attached can influence its lability. The pyridazine ring is electron-deficient, particularly at the positions ortho and para to the nitrogen atoms (positions 3, 6, and 4). An ethoxy group at an electron-deficient position may be slightly more susceptible to cleavage, as the pyridazinone product is a relatively stable, amide-like structure.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed De-ethylation of an Ethoxy-pyridazine
This protocol provides a starting point for the hydrolysis of an ethoxy-substituted pyridazine using 48% aqueous HBr.
Materials:
Ethoxy-substituted pyridazine
48% aqueous hydrobromic acid (HBr)
Glacial acetic acid (optional, as a co-solvent)
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate (or other suitable extraction solvent)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the ethoxy-substituted pyridazine (1.0 eq) in a minimal amount of glacial acetic acid (if necessary for solubility, approximately 5-10 volumes). Add 48% aqueous HBr (5-10 eq).
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by TLC or HPLC (see Protocol 2). Reaction times can vary from a few hours to overnight.
Work-up:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing ice and water.
Slowly add saturated NaHCO₃ solution with stirring until the pH of the aqueous solution is approximately 7-8. Be cautious as CO₂ gas will be evolved.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. The crude pyridazinone can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
Protocol 2: Monitoring the Reaction Progress by HPLC-UV
Instrumentation and Columns:
A standard HPLC system with a UV detector is suitable.
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[10]
Mobile Phase and Gradient (Example):
Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: Acetonitrile or Methanol.
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes. This will elute the more polar pyridazinone product first, followed by the less polar ethoxy-pyridazine starting material.
Detection Wavelength: Monitor at a wavelength where both the starting material and product have good absorbance, typically in the range of 254-280 nm.
Sample Preparation:
Carefully take a small aliquot (e.g., 10-20 µL) from the reaction mixture.
Quench it in a vial containing a diluent (e.g., a 1:1 mixture of water and acetonitrile) and a small amount of base (e.g., a drop of saturated NaHCO₃ solution) to neutralize the acid and stop the reaction.
Filter the sample through a syringe filter (0.22 or 0.45 µm) before injecting it into the HPLC.
Data Analysis:
By comparing the peak areas of the starting material and the product over time, you can determine the extent of the reaction.
Data Summary
The choice of acid has a significant impact on the efficiency of ether cleavage. The following table summarizes the general reactivity trend.
Troubleshooting Workflow for Ethoxy-Pyridazine Hydrolysis
Caption: A decision-making workflow for troubleshooting common issues in the acidic hydrolysis of ethoxy-pyridazines.
References
A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC. (2022). Retrieved from [Link]
Why are HI and HBr more effective than HCl in cleaving ethers? (See Section 11-3). - Vaia. (n.d.). Retrieved from [Link]
Cleavage of Ethers - Chemistry Stack Exchange. (2014). Retrieved from [Link]
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024). Retrieved from [Link]
Unravelling the reaction mechanism of the reductive ring contraction of 1,2-pyridazines. (2012). Journal of Organic Chemistry.
12.1: Reactions of Ethers - Chemistry LibreTexts. (2021). Retrieved from [Link]
Ether Cleavage with HI or HBr (Heat) - OrgoSolver. (n.d.). Retrieved from [Link]
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC. (n.d.). Retrieved from [Link]
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link]
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical Pharmacology Journal.
Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (1994). In Methods in Molecular Biology. Humana Press.
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.). Retrieved from [Link]
Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities - TÜBİTAK Academic Journals. (2012). Retrieved from [Link]
Late-Stage Alkylation of Heterocycles Using N-(Acyloxy)phthalimides - PubMed. (2021). Retrieved from [Link]
Efficient N-Arylation of Pyridazin-3(2H)-ones. | Request PDF - ResearchGate. (2025). Retrieved from [Link]
EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof - Google Patents. (n.d.).
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... (2005). Acta Poloniae Pharmaceutica.
The most widely used reagent for the deoxygenation of pyridazine N-oxides is phosphorus trichloride. (n.d.).
Pyridazine Deriv
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024). Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (2014). Retrieved from [Link]
A Novel Method for the One-pot Five-component Synthesis of Highly Functionalized Pyranopyrazoles C
A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants - MDPI. (2024). Retrieved from [Link]
18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Separation of Mono-ethoxy and Di-ethoxy Pyridazine Byproducts
Ticket ID: PYR-SEP-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
In the nucleophilic aromatic substitution (
) of 3,6-dichloropyridazine (or similar scaffolds) with ethoxide, the formation of the 3,6-diethoxy byproduct (over-alkylation) is a persistent challenge. The separation of the desired 3-chloro-6-ethoxypyridazine (Mono) from the 3,6-diethoxypyridazine (Bis) impurity is difficult due to their similar chromatographic mobility on standard silica.[1]
This guide provides a tiered troubleshooting approach, moving from diagnostic identification to three distinct separation methodologies: pH-Switching Extraction , Optimized Chromatography , and Fractional Crystallization .
Module 1: Diagnostic & Identification
Use this section to confirm the identity of your mixture before attempting separation.
Q: How do I definitively distinguish the mono-ethoxy product from the di-ethoxy byproduct?
A: While LC-MS is useful, Proton NMR (
H NMR) is the gold standard due to symmetry differences.[1]
Feature
3-chloro-6-ethoxypyridazine (Mono)
3,6-diethoxypyridazine (Bis)
Symmetry
Asymmetric ()
Symmetric ()
Aromatic Region
Two distinct doublets (J 9 Hz) representing H-4 and H-5.[1]
One singlet (or tightly roofed singlet) representing equivalent H-4 and H-5.[1]
Module 2: The "Magic" Fix – pH-Controlled Extraction
This is the most efficient separation method but requires precise pH control. It relies on the basicity difference between the species.
Q: Can I separate them without running a column?
A:Yes. The electronic properties of the substituents create a usable
.
Mechanism: The ethoxy group is an electron-donating group (EDG), increasing the basicity of the pyridazine nitrogens. The chlorine atom is electron-withdrawing (EWG), decreasing basicity.[1]
Aqueous Layer: Contains Di-ethoxy impurity.[1] (Neutralize with NaOH and extract if you need to recover this for waste analysis).[1]
Module 3: Chromatographic Troubleshooting
If extraction fails or your specific scaffold prevents pH manipulation, use these chromatographic conditions.
Q: My spots are co-eluting on silica. How do I improve resolution?
A: Standard Hexane/EtOAc gradients often fail because the
is small.[1] You must exploit the "shape selectivity" or specific dipole interactions.[1]
Recommended Stationary Phases:
C18 (Reverse Phase): This is often superior for this separation.[1] The Di-ethoxy species has two hydrophobic ethyl chains, interacting much more strongly with the C18 chains than the Mono-ethoxy species.
Gradient: Water/Acetonitrile (start 10% MeCN
100%).[1] The Mono species will elute significantly earlier.[1]
Amino-Functionalized Silica: The basic surface interacts differently with the halogenated species.[1]
TLC Solvent Modifiers (Normal Phase):
If you must use standard silica, avoid pure EtOAc. Use DCM/MeOH (99:1 to 95:5) . The chlorinated species often tails less in DCM systems compared to EtOAc systems, slightly improving peak shape and resolution.
Q: Why am I generating so much di-ethoxy byproduct?
A: This is a classic kinetics vs. thermodynamics issue. The second addition (Mono
Bis) is often faster than expected if the temperature is too high.
Optimization Protocol:
Stoichiometry: Use a slight deficit of ethoxide (0.95 equiv).[1] It is easier to separate unreacted starting material (3,6-dichloropyridazine) from the Mono product than it is to separate the Mono from the Bis.
Temperature: Perform the addition at 0°C or -10°C . The activation energy for the second substitution is higher; low temperature kinetically traps the Mono species.
Addition Rate: Add the ethoxide solution dropwise over 1 hour. High local concentration of ethoxide favors double substitution.[1]
Visual Workflow: Purification Logic
Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity levels and chemical stability.
References
Coad, P. et al. (1963).[1] Pyridazine Chemistry.[1][3][4][5][6][7][8][9] I. The Reaction of 3,6-Dichloropyridazine with Nucleophiles. Journal of Organic Chemistry.
Maes, B. U. W. et al. (2002).[1] Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine. Tetrahedron.
Pfizer Inc. (2005).[1] Process for the preparation of pyridazine derivatives. US Patent 6,861,529.[1] (Demonstrates pH-dependent extraction techniques for aminopyridazines).
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for heterocyclic basicity estimation).
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Ethoxy-6-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-Ethoxy-6-iodopyridazine, a substituted pyridazine derivative of interest in drug discovery. By comparing its expected spectral features with those of related pyridazine analogs, we aim to provide a comprehensive framework for the spectral interpretation of this class of compounds.
The Pyridazine Scaffold: A Privileged Heterocycle
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities. The arrangement of the two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique electronic properties that influence their interaction with biological targets. The introduction of various substituents onto the pyridazine core allows for the fine-tuning of these properties, making a thorough understanding of their structural characteristics essential.
Predicting the ¹H NMR Spectrum of 3-Ethoxy-6-iodopyridazine: A First-Principles Approach
The structure of 3-Ethoxy-6-iodopyridazine presents a simple yet informative ¹H NMR spectrum. The pyridazine ring itself possesses two aromatic protons, whose chemical shifts are significantly influenced by the electronic effects of the ethoxy and iodo substituents.
Substituent Effects : The ethoxy group (-OCH₂CH₃) at the C3 position is an electron-donating group (EDG) through resonance, which is expected to increase the electron density on the pyridazine ring, particularly at the ortho and para positions. This increased shielding should shift the signals of nearby protons upfield (to a lower ppm value). Conversely, the iodine atom at the C6 position is an electron-withdrawing group (EWG) through its inductive effect, which decreases the electron density on the ring and deshields the protons, shifting their signals downfield (to a higher ppm value).
Based on these principles, we can predict the following for the aromatic protons (H4 and H5) of 3-Ethoxy-6-iodopyridazine:
H4 : This proton is ortho to the electron-donating ethoxy group and meta to the electron-withdrawing iodo group. The strong shielding effect of the ethoxy group is anticipated to be dominant, causing H4 to appear at a relatively upfield position for an aromatic proton.
H5 : This proton is meta to the ethoxy group and ortho to the iodo group. The deshielding effect of the iodine atom is expected to have a more pronounced influence, shifting the H5 signal downfield compared to H4.
The ethoxy group will exhibit a quartet for the methylene protons (-OCH₂-) due to coupling with the three methyl protons, and a triplet for the methyl protons (-CH₃) due to coupling with the two methylene protons, both in the aliphatic region of the spectrum.
Comparative Spectral Analysis: Insights from Related Pyridazine Derivatives
To ground our predictions in experimental data, we can compare the expected spectrum of 3-Ethoxy-6-iodopyridazine with the known ¹H NMR data of simpler pyridazine derivatives.
Data for 3-chloropyridazine and 3-methoxypyridazine are typical literature values and are provided for comparative purposes.
As seen in the table, the introduction of an electron-withdrawing chlorine atom at C3 in 3-chloropyridazine causes a downfield shift of the H4 and H5 protons compared to unsubstituted pyridazine.[1] In contrast, the electron-donating methoxy group in 3-methoxypyridazine results in a significant upfield shift of the adjacent H4 proton. These trends strongly support our predictions for 3-Ethoxy-6-iodopyridazine, where we expect a similar upfield shift for H4 due to the ethoxy group and a downfield shift for H5 due to the iodo group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 3-Ethoxy-6-iodopyridazine, the following experimental procedure is recommended.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid 3-Ethoxy-6-iodopyridazine sample.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Setup:
Place the NMR tube in the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.
3. Data Acquisition:
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).[3]
Use a standard 90° pulse sequence for ¹H acquisition.
Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are usually sufficient.
The relaxation delay between scans should be set to at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
Baseline correct the spectrum to remove any distortions.
Integrate the signals to determine the relative ratios of the different types of protons.
Reference the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Visualizing the Structure and Coupling
To aid in the interpretation of the ¹H NMR spectrum, a visual representation of the molecule and the through-bond coupling interactions is invaluable.
Figure 1. Structure of 3-Ethoxy-6-iodopyridazine with through-bond coupling.
Conclusion
The ¹H NMR spectral analysis of 3-Ethoxy-6-iodopyridazine provides a clear example of how fundamental principles of NMR spectroscopy can be applied to elucidate the structure of substituted heterocyclic compounds. By understanding the electronic effects of substituents and comparing the spectrum with those of related analogs, a confident assignment of the proton signals can be achieved. The detailed experimental protocol provided herein serves as a practical guide for researchers to obtain high-quality NMR data, which is crucial for the unambiguous characterization of novel molecules in the field of drug development and beyond.
References
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]
Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
Jonas, J., & Gutowsky, H. S. (1980). NMR in chemistry—An evergreen. Annual Review of Physical Chemistry, 31(1), 1-26.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207. [Link]
Bagno, A., Rastrelli, F., & Saielli, G. (2006). A computational and experimental study of the 1H NMR spectra of pyridinium-based ionic liquids. Chemistry–A European Journal, 12(23), 5845-5853.
Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 293. [Link]
Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
Field, L. D., Li, H., & Magill, A. M. (2007).
Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
Optimizing HPLC Separations for Pyridazine Intermediates: A Comparative Technical Guide
Executive Summary: The Pyridazine Challenge Pyridazine intermediates are ubiquitous in the synthesis of bioactive scaffolds, particularly for anticancer and anti-inflammatory therapeutics. However, their physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyridazine Challenge
Pyridazine intermediates are ubiquitous in the synthesis of bioactive scaffolds, particularly for anticancer and anti-inflammatory therapeutics. However, their physicochemical profile—characterized by high polarity, water solubility, and basic nitrogen atoms—presents a distinct challenge for standard Reversed-Phase HPLC (RP-HPLC).
The Core Problem:
On traditional C18 columns, pyridazines often exhibit:
Poor Retention: Elution near the void volume (
) due to hydrophilic nature.
Peak Tailing: Severe asymmetry (
) caused by secondary electrostatic interactions between the protonated nitrogen lone pair and residual silanols on the silica support.
This guide objectively compares three separation strategies—Base-Deactivated C18 , Polar-Embedded C18 , and HILIC —providing representative data and actionable protocols to achieve regulatory-grade peak symmetry and resolution.
Comparative Performance Analysis
The following data represents comparative performance metrics for three common pyridazine intermediates: Pyridazin-3(2H)-one (Highly Polar), 3-Amino-6-chloropyridazine (Basic/Polar), and 3,6-Dichloropyridazine (Less Polar).
Table 1: Representative Retention & Peak Shape Data
Analyte
Parameter
Method A: Standard C18
Method B: Polar-Embedded C18
Method C: HILIC (Silica)
Pyridazin-3(2H)-one
(min)
1.2 (Void)
2.4
8.5
Tailing Factor ()
N/A
1.2
1.1
Resolution ()
-
1.8
> 5.0
3-Amino-6-chloropyridazine
(min)
2.1
4.8
6.2
Tailing Factor ()
2.3 (Severe)
1.1
1.2
Resolution ()
1.2
3.5
4.1
3,6-Dichloropyridazine
(min)
8.5
9.2
1.8 (Void)
Tailing Factor ()
1.1
1.0
N/A
Resolution ()
> 5.0
> 5.0
-
Key Insight: While Standard C18 works for the hydrophobic dichloropyridazine, it fails for the polar intermediates. HILIC provides superior retention for the most polar species, while Polar-Embedded C18 offers the best "all-in-one" compromise for mixtures containing both polar and non-polar derivatives.
Decision Framework: Selecting the Right Mode
Scientific integrity requires understanding the why behind column selection. Use the following logic flow to determine the optimal stationary phase based on your analyte's LogP and pKa.
Figure 1: Method Development Decision Tree. Blue nodes indicate decision points; Green nodes indicate recommended stationary phases.
Detailed Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols include specific buffering strategies to mitigate the "Silanol Effect."
Protocol A: Polar-Embedded RP-HPLC (Recommended for Mixtures)
Best for simultaneous separation of polar precursors and hydrophobic products.
Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 mm x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).
Why pH 3.5? Pyridazines are weak bases (pKa ~2.3). At pH 3.5, they are partially ionized, but the polar-embedded group shields silanols, preventing tailing while maintaining retention.
Mechanism: Partitioning into the water-enriched layer on the silica surface.
Mechanistic Insight: The Silanol Effect
Understanding the interaction at the molecular level is critical for troubleshooting. The diagram below illustrates why standard C18 columns fail and how polar-embedded phases solve the problem.
Figure 2: Mechanism of Interaction. Left: Unshielded silanols cause tailing. Right: Polar-embedded groups create a hydration shield, improving peak symmetry.
References
Muszalska, I., et al. (2025).[7] HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl derivatives. Acta Poloniae Pharmaceutica. 8
BenchChem Technical Support. (2025). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. 3
SIELC Technologies. (2024).[1] HPLC Method for Analysis of Pyridine on Primesep 100 Column. 1[1]
LCGC International. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. 6
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. 9
The Role of Infrared Spectroscopy in Heterocyclic Characterization
An Interpretive Guide to the Infrared Spectrum of Ethoxy-Iodopyridazine and its Analogs Abstract: This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of ethoxy-iodopyridazine, a heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
An Interpretive Guide to the Infrared Spectrum of Ethoxy-Iodopyridazine and its Analogs
Abstract:
This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of ethoxy-iodopyridazine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from established spectral databases and the scientific literature to present a predicted, yet robust, interpretation of its IR spectrum. We will deconstruct the spectrum by analyzing the characteristic vibrational modes of its constituent parts: the pyridazine ring, the ethoxy substituent, and the iodo-substituent. This guide will compare the predicted spectrum against related analogs to highlight key distinguishing features and discuss the role of IR spectroscopy in the broader context of analytical characterization techniques. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic methods for structural elucidation and quality control.
Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique used to identify functional groups within a molecule. The principle is based on the absorption of infrared radiation by covalent bonds, which causes them to vibrate at specific frequencies.[1] These vibrations, which include stretching and bending modes, are quantized. Transitions between vibrational energy states result in the absorption of IR radiation at characteristic wavenumbers (typically expressed in cm⁻¹).[2]
An IR spectrum is a plot of this absorption versus wavenumber. It is typically divided into two main regions:
The Functional Group Region (4000 - 1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, N-H, C=O, C-H). These peaks are often strong and well-defined, making them highly diagnostic.[3][4]
The Fingerprint Region (1500 - 400 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching of single bonds (like C-C, C-O, C-N) and various bending vibrations.[5] While individual peaks can be difficult to assign, the overall pattern is unique to a specific molecule, serving as its molecular "fingerprint." For substituted heteroaromatics like ethoxy-iodopyridazine, this region is crucial for confirming identity.
Predicted Infrared Spectrum of 3-Ethoxy-6-Iodopyridazine
For the purpose of this guide, we will focus on the isomer 3-ethoxy-6-iodopyridazine. Its structure combines an aromatic pyridazine core with an ether linkage and a halogen substituent, leading to a rich and informative IR spectrum. The following table summarizes the predicted absorption peaks and their assignments, based on the analysis of similar structures and functional groups.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode Assignment
Rationale and Supporting Evidence
3100 - 3000
Medium - Weak
Aromatic C-H Stretch
Corresponds to the stretching of C-H bonds on the pyridazine ring. Aromatic C-H stretches characteristically appear at slightly higher frequencies than their aliphatic counterparts.[1][6][7]
2980 - 2850
Medium - Strong
Aliphatic C-H Stretch
These peaks arise from the asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituent.[5][8]
1600 - 1400
Medium - Strong
C=C and C=N Ring Stretching
These absorptions are characteristic of the pyridazine aromatic ring system, involving the stretching and contraction of all bonds within the ring.[9][10] Multiple bands are expected in this region.
1470 - 1440
Medium
Aliphatic C-H Bending (Scissoring)
This peak is attributed to the scissoring (in-plane bending) vibration of the methylene (CH₂) group in the ethoxy substituent.[8]
1390 - 1370
Medium
Aliphatic C-H Bending (Rocking)
This absorption corresponds to the characteristic methyl (CH₃) rock, a key indicator of the terminal methyl group in the ethoxy chain.[6]
1260 - 1200
Strong
Asymmetric C-O-C Stretch
This is a highly diagnostic peak for the ether linkage. The asymmetric stretch of the aryl-alkyl ether (Ar-O-R) is typically very strong and prominent.[11][12]
1080 - 1020
Medium - Strong
Symmetric C-O-C Stretch
The corresponding symmetric stretch of the ether group, often appearing with moderate to strong intensity.
900 - 700
Medium - Strong
Aromatic C-H Out-of-Plane (OOP) Bending
The position of these bands is highly sensitive to the substitution pattern on the aromatic ring and provides valuable structural information.
600 - 500
Medium - Weak
C-I Stretch
The carbon-iodine bond stretch is a low-energy vibration, appearing at the far end of the fingerprint region. Its presence is a key marker for the iodo-substituent.[13][14]
Visualization of Key Vibrational Modes
To better understand the relationship between the molecular structure and its IR spectrum, the following diagram highlights the key bonds in 3-ethoxy-6-iodopyridazine and their associated vibrational frequency regions.
Caption: Key vibrational modes of 3-ethoxy-6-iodopyridazine.
Comparative Spectral Analysis
The utility of IR spectroscopy is most apparent when comparing a target molecule to its structural analogs. This allows for the confident assignment of peaks related to the addition or modification of a specific functional group.
- ABSENCE of strong C-O-C stretch- ABSENCE of aliphatic C-H stretches- Presence of C-I stretch (~550 cm⁻¹)
3-Ethoxypyridazine (Analog 2)
- Presence of strong C-O-C stretch (~1250 cm⁻¹)- Presence of aliphatic C-H stretches (<3000 cm⁻¹)- ABSENCE of C-I stretch
Causality Behind Spectral Differences:
Ethoxy-Iodopyridazine vs. Iodopyridazine: The most significant difference is the appearance of a strong, prominent band around 1250 cm⁻¹ in the target molecule, which is absent in iodopyridazine. This band is unequivocally due to the C-O-C asymmetric stretch of the ethoxy group. Additionally, the presence of C-H stretching bands between 2980-2850 cm⁻¹ confirms the aliphatic nature of the ethoxy substituent.
Ethoxy-Iodopyridazine vs. Ethoxy-pyridazine: The primary differentiator here lies in the low-frequency fingerprint region. The C-I bond is significantly weaker and involves a much heavier atom than C-H, C-C, or C-N bonds, resulting in its stretching vibration appearing at a very low wavenumber (~550 cm⁻¹). This peak would be present in the target molecule but absent in its non-iodinated counterpart. The substitution pattern change also subtly alters the C-H out-of-plane bending vibrations.
IR Spectroscopy vs. Other Analytical Techniques
While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation requires a multi-technique approach.
Technique
Strengths for Ethoxy-Iodopyridazine
Weaknesses
Infrared (IR) Spectroscopy
- Fast and non-destructive.- Excellent for identifying functional groups (ether, aromatic ring).- Confirms presence/absence of key substituents.
- Provides limited information on molecular connectivity and stereochemistry.- Complex fingerprint region can be difficult to fully interpret.
NMR Spectroscopy (¹H, ¹³C)
- Provides a complete map of the carbon-hydrogen framework.- Unambiguously determines isomerism (e.g., positions of substituents).- Quantifies the number of protons in each environment.
- Requires larger sample amounts than MS.- Can be time-consuming to acquire and process data.
Mass Spectrometry (MS)
- Determines the exact molecular weight and elemental formula.- Fragmentation patterns can provide structural clues and confirm substituent identity.
- Is a destructive technique.- Does not provide direct information on the specific arrangement of atoms (isomerism).
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
This protocol describes a standard method for acquiring a high-quality IR spectrum of a solid sample like ethoxy-iodopyridazine. ATR is a common technique that requires minimal sample preparation.
Objective: To obtain the mid-infrared spectrum (4000-400 cm⁻¹) of a solid powder sample.
Apparatus:
Fourier Transform Infrared (FTIR) Spectrometer
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)
Spatula
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free wipes
Methodology:
Background Collection:
Ensure the ATR crystal surface is clean. Use a lint-free wipe moistened with isopropanol to gently clean the surface and allow it to dry completely.
Lower the instrument's anvil to make contact with the empty crystal.
In the spectrometer software, initiate a "background" scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
Sample Application:
Raise the anvil.
Place a small amount (a few milligrams is sufficient) of the ethoxy-iodopyridazine powder onto the center of the ATR crystal.
Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal. Most modern instruments have a pressure clamp that will click or indicate when optimal pressure is reached.
Sample Spectrum Collection:
In the software, initiate a "sample" scan. The instrument will co-add a set number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
The software will automatically ratio the sample scan against the collected background scan to produce the final absorbance or transmittance spectrum.
Data Analysis & Cleaning:
Label the significant peaks in the resulting spectrum.
Perform any necessary corrections (e.g., baseline correction) if required by the software.
Once finished, raise the anvil, remove the bulk of the powder, and clean the crystal surface thoroughly with isopropanol and a lint-free wipe.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
References
Owen, N. L., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics. [Link]
Mohan, S., & Sundaraganesan, N. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Indian Journal of Pure & Applied Physics, 19(4). [Link]
Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 193-206. [Link]
Wade, Jr., L.G. (2003). Organic Chemistry, 5th ed. Pearson Education Inc. As cited in "The features of IR spectrum". [Link]
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
University of Regensburg. Infrared (IR) Spectroscopy. [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Kiyamova, D. S., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1605. [Link]
Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
Parikh, K. S., et al. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. International Journal of ChemTech Research, 1(3), 554-559. [Link]
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. As cited in "10 Typical IR Absorptions of Aromatic Compounds". [Link]
Ashenhurst, J. (2016). Interpreting IR Spectra: A Quick Primer. Master Organic Chemistry. [Link]
A Technical Guide to the Crystallographic Landscape of 3,6-Disubstituted Pyridazines for Medicinal Chemists
For the discerning researcher in drug discovery, the pyridazine scaffold represents a compelling starting point for novel therapeutics. Its unique electronic properties, including a significant dipole moment and hydrogen...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in drug discovery, the pyridazine scaffold represents a compelling starting point for novel therapeutics. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, offer a distinct advantage in modulating physicochemical properties and achieving desired target engagement.[1][2] This guide provides an in-depth comparison of the crystallographic data of 3,6-disubstituted pyridazines, offering insights into their solid-state behavior and a practical framework for their structural analysis. We will delve into the subtle yet profound influence of substituents on the crystal packing and molecular conformation of the pyridazine core, providing a foundation for rational drug design.
The Significance of the Pyridazine Core in Drug Discovery
The pyridazine ring is a bioisosteric equivalent for a phenyl group and other heterocyclic systems, and its incorporation into a molecule can significantly alter properties such as lipophilicity and metabolic stability.[1] The two adjacent nitrogen atoms create a unique electronic distribution, influencing the molecule's ability to participate in crucial intermolecular interactions within a biological target. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and optimizing lead compounds.
Comparative Crystallographic Data of 3,6-Disubstituted Pyridazines
The substitution pattern at the 3 and 6 positions of the pyridazine ring dictates the molecule's overall shape, polarity, and potential for intermolecular interactions, which in turn governs its crystal packing. The following table summarizes crystallographic data for a selection of 3,6-disubstituted pyridazines, showcasing the diversity of observed crystal systems and space groups.
The presented data highlights that even subtle changes in substitution can lead to different crystal packing arrangements. For instance, the positional isomerism of the fluoro-substituent in the phenyl rings of the bis-triazolo-pyridazines results in the same space group but with significantly different unit cell dimensions, indicating distinct packing motifs.[3] The planarity of the pyridazine ring itself can be influenced by bulky substituents, leading to twisted conformations.[3] The presence of multiple aromatic rings, as seen in the pyridyl-substituted pyridazines, often leads to complex networks of π-π stacking and C-H···π interactions that dictate the overall crystal architecture.[4]
Visualizing Structural Relationships in 3,6-Disubstituted Pyridazines
The following diagram illustrates the key factors influencing the crystal structure of 3,6-disubstituted pyridazines and the resulting solid-state properties.
Operational Guide: Proper Disposal of 3-Ethoxy-6-iodopyridazine
[1][2][3] Executive Summary & Core Directive Do not dispose of 3-Ethoxy-6-iodopyridazine in general organic waste or municipal drains. [1][2] This compound contains an iodine atom attached to a pyridazine ring.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Core Directive
Do not dispose of 3-Ethoxy-6-iodopyridazine in general organic waste or municipal drains. [1][2]
This compound contains an iodine atom attached to a pyridazine ring.[1][2][3] Under the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health & Safety (EHS) protocols, this defines it as a Halogenated Organic Waste .[1]
The Safety Logic:
Incineration Risks: Standard organic waste incinerators operate at temperatures that convert the iodine moiety into Hydrogen Iodide (HI) or elemental Iodine (
).[1][2] These are highly corrosive acid gases that damage standard flue gas scrubbers.[1][2]
Photolytic Instability: The Carbon-Iodine (C-I) bond is weaker (~57 kcal/mol) than C-Cl or C-Br bonds.[1][2] It is susceptible to homolytic cleavage by UV light, releasing corrosive free iodine.[1][2]
Chemical Profile & Hazard Analysis
Before handling waste, verify the material properties.[1][2] While specific SDS data for this derivative may be sparse, its behavior is dictated by its functional groups.[1][2]
Property
Description
Operational Implication
Chemical Class
Halogenated Heterocycle
MUST be segregated from non-halogenated solvents.[1][2][4]
Functional Groups
Pyridazine (N-N), Ethoxy (-OEt), Iodo (-I)
Potential for Nitrogen Oxide (NOx) and HI release during combustion.[1][5]
Store waste in amber containers; do not mix with strong oxidizers (e.g., Nitric Acid).[1][2]
Hazards (GHS)
Irritant (Skin/Eye/Resp)
Standard PPE (Nitrile gloves, Safety Glasses, Lab Coat) required.[1][5]
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Spoiled Reagent)
Scenario: You have an expired bottle or a synthesized solid batch to discard.[1][2]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or an amber glass jar.[1][2]
Why: Amber glass prevents photolysis of the iodine; HDPE is resistant to organic solids.[1][2]
Labeling: Affix a hazardous waste tag immediately.[1][2]
Constituents: Write "3-Ethoxy-6-iodopyridazine".
Hazard Checkbox: Check "Toxic" and "Irritant".[1][2]
Critical Note: Write "Contains IODINE - Halogenated" clearly in the comments section.
Segregation: Place the sealed container into the Solid Hazardous Waste drum designated for "Halogenated Organics."
Do NOT place in "General Trash" or "Biohazard" bins.[1][2]
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Scenario: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO).[1][5]
Stream Identification:
If dissolved in Dichloromethane (DCM) or Chloroform : This is already a Halogenated stream.[1][2]
If dissolved in Acetone , Methanol , or Ethyl Acetate : The presence of the iodinated solute converts the entire mixture into Halogenated Waste. [1][5][6]
Bulking: Pour the solution into the Halogenated Solvent Waste carboy (typically Red can or distinct yellow label).[1][2]
Scientific Integrity: Never dilute a halogenated compound into a non-halogenated stream to "lower the concentration."[1][2] This violates EPA "Mixing Rule" principles and creates downstream treatment failures.[1][2]
pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acids, neutralize before adding to the solvent carboy to prevent gas generation.[1][2]
C. Contaminated Debris (Gloves, Weigh Boats, Syringes)[1][5]
Gross Contamination: If a weigh boat or glove has visible solid residue, place it in a clear ziplock bag, seal it, and dispose of it in the Solid Hazardous Waste bin.[1][5]
Trace Contamination: Lightly soiled PPE can often be disposed of in standard lab trash (consult your specific institution's EHS Officer, as local rules vary on "trace" quantities).[1][2]
Containment: Cover with wet paper towels to prevent dust dispersion.[1][2]
Cleanup: Scoop up the wet towels and solid into a bag. Label as "Hazardous Waste - Debris (Halogenated)."[1][2]
Decontaminate: Wipe surface with a 10% Sodium Thiosulfate solution (if available) or soapy water to reduce any free iodine staining.[1][2]
Disposal Decision Logic (Visualization)
The following diagram illustrates the decision-making process for segregating this specific compound.
Caption: Decision tree for segregating iodinated pyridazine waste. Note the critical conversion of non-halogenated solvents to halogenated waste streams due to the solute.[1][5]
References
U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace: How to Determine If They Are Hazardous Waste."[1][2] EPA.gov. [Link][1][2]
National Institutes of Health (NIH) - PubChem. "3-Chloro-6-iodopyridazine (Analogous Compound Safety Data)."[1][2] PubChem Compound Summary. [Link]
Princeton University EHS. "Waste Removal and Waste Streams: Halogenated vs. Non-Halogenated."[1][2] Princeton EHS Guidelines. [Link][1][2]
American Chemical Society (ACS). "Identifying and Segregating Chemical Waste in the Laboratory."[1][2] ACS Chemical Safety. [Link][1][2]
Personal protective equipment for handling 3-Ethoxy-6-iodopyridazine
Essential Safety and Handling Guide for 3-Ethoxy-6-iodopyridazine This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Ethoxy-6-iodopyridazine. The protocols outli...
Author: BenchChem Technical Support Team. Date: February 2026
Essential Safety and Handling Guide for 3-Ethoxy-6-iodopyridazine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Ethoxy-6-iodopyridazine. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Material Safety Data Sheet (MSDS) for 3-Ethoxy-6-iodopyridazine, the following recommendations are synthesized from safety data for structurally analogous compounds, including halogenated pyridazines and other iodinated organic molecules. A conservative approach is therefore essential.
Hazard Identification and Risk Assessment
While the specific toxicological properties of 3-Ethoxy-6-iodopyridazine have not been thoroughly investigated, data from similar chemical structures, such as 3-iodopyridine, 3-chloro-6-iodopyridazine, and 6-iodopyridazin-3-amine, indicate a number of potential hazards.[1][2][3] It is prudent to assume that 3-Ethoxy-6-iodopyridazine presents similar risks.
Anticipated Hazards:
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Irritation: Likely to cause skin irritation upon contact.[1][5][6]
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][5][6][7]
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][5][6]
Due to these potential hazards, all handling of 3-Ethoxy-6-iodopyridazine should be conducted with appropriate personal protective equipment and in a controlled laboratory environment.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling 3-Ethoxy-6-iodopyridazine.
PPE Component
Specifications
Rationale
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene). Must be inspected before use.
To prevent skin contact and absorption.[1][8] Double gloving is recommended when handling the pure compound.[8]
Eye Protection
Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.
To protect against splashes and airborne particles causing serious eye irritation.[1][9][10]
Body Protection
A long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.
To protect skin and personal clothing from contamination.[8][10]
Respiratory Protection
An N95 dust mask or a respirator should be used if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[7][9]
To prevent inhalation of the compound, which may cause respiratory irritation.[1][11]
DOT Script for PPE Workflow
Caption: PPE Donning and Doffing Sequence for Handling 3-Ethoxy-6-iodopyridazine.
Step-by-Step Handling Procedures
Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
Ensure a chemical fume hood is operational and available.
Gather all necessary PPE and inspect for any defects.
Prepare a designated waste container for contaminated materials.
Have an emergency spill kit readily accessible.
Handling the Compound:
All weighing and handling of solid 3-Ethoxy-6-iodopyridazine should be performed within a chemical fume hood.[12]
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
Keep the container tightly closed when not in use.[1][13]
Post-Handling:
Thoroughly clean the work area after use.
Decontaminate all reusable equipment.
Dispose of all contaminated disposable materials in the designated hazardous waste container.
Follow the proper doffing procedure for PPE to avoid cross-contamination.
Wash hands thoroughly with soap and water after removing gloves.[1][8]
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13]
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. Do not allow the product to enter drains.[1][11]
Disposal Plan
Proper disposal of 3-Ethoxy-6-iodopyridazine and its contaminated waste is essential to prevent environmental contamination. Iodinated organic compounds should be treated as hazardous waste.
DOT Script for Disposal Pathway
Caption: Disposal Pathway for 3-Ethoxy-6-iodopyridazine Waste.
Disposal Steps:
Segregation: All waste contaminated with 3-Ethoxy-6-iodopyridazine, including unused product, contaminated gloves, and cleaning materials, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal company.[2] Inform the company of the nature of the waste (iodinated organic compound).
Environmental Precaution: Do not dispose of 3-Ethoxy-6-iodopyridazine down the drain or in general waste.[1] Iodinated compounds can be persistent in the environment and form toxic byproducts in water treatment systems.[14]
Potential for Iodine Recovery: For larger quantities of waste, consider contacting a specialized chemical waste handler that may offer iodine recovery and recycling services.[15] This is an environmentally preferable option as iodine is a limited resource.[15]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-Ethoxy-6-iodopyridazine and ensure a safe and compliant laboratory environment.
References
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